2-Bromoisonicotinamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromopyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCELTDZFDHPTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405015 | |
| Record name | 2-bromoisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29840-73-1 | |
| Record name | 2-bromoisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromoisonicotinamide (CAS: 29840-73-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 2-Bromoisonicotinamide, a halogenated pyridine derivative of interest in organic synthesis and medicinal chemistry.
Physicochemical Properties
This compound is a solid, off-white to yellow compound at room temperature.[1] Its core physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 29840-73-1 | [1][2][3][4][5] |
| Molecular Formula | C₆H₅BrN₂O | [4] |
| Molecular Weight | 201.02 g/mol | [4] |
| Melting Point | 192°C | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1][4] |
Spectral Data
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The bromine atom and the amide group will influence the chemical shifts of the pyridine ring protons.
-
Pyridine Ring Protons: Three signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 6 (adjacent to the nitrogen) is expected to be the most deshielded. The protons at positions 3 and 5 will also show distinct chemical shifts and coupling patterns.
-
Amide Protons: The -NH₂ protons will likely appear as a broad singlet, and its chemical shift can be solvent-dependent.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Pyridine Ring Carbons: Six distinct signals are expected for the carbons of the pyridine ring. The carbon bearing the bromine atom (C2) and the carbon attached to the amide group (C4) will have characteristic chemical shifts.
-
Carbonyl Carbon: The carbonyl carbon of the amide group is expected to appear in the downfield region of the spectrum (typically δ 160-180 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
-
N-H Stretching: The amide N-H bonds will exhibit stretching vibrations in the region of 3100-3500 cm⁻¹.
-
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected around 1650-1690 cm⁻¹.
-
C-Br Stretching: The C-Br stretching vibration will appear in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity. Fragmentation patterns would likely involve the loss of the amide group and the bromine atom.
Experimental Protocols
Proposed Synthesis from 2-Bromo-4-cyanopyridine
This protocol is a generalized procedure based on the known hydrolysis of nitriles to amides.[1][2][3][4][6]
Reaction:
Caption: Proposed synthesis of this compound.
Materials:
-
2-Bromo-4-cyanopyridine
-
Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂) (for basic hydrolysis)
-
Suitable solvent (e.g., ethanol, water)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-4-cyanopyridine in a suitable solvent.
-
Reagent Addition:
-
Basic Hydrolysis: Slowly add an aqueous solution of sodium hydroxide and hydrogen peroxide to the stirred solution. The reaction is often exothermic and may require cooling.
-
Acidic Hydrolysis: Carefully add concentrated sulfuric acid to the solution. This reaction is highly exothermic and should be performed with caution in an ice bath.
-
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
If acidic conditions were used, carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
If basic conditions were used, the product may precipitate upon cooling or after partial removal of the solvent.
-
-
Isolation:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.
Potential Applications and Biological Activity
As an organic chemical synthesis intermediate, this compound holds potential in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6] The pyridine ring is a common scaffold in many biologically active compounds, and the presence of the bromo- and amide- functionalities allows for a variety of chemical modifications.
While no specific biological activities or involvement in signaling pathways for this compound have been explicitly documented in the reviewed literature, the broader class of substituted isonicotinamides has been investigated for various pharmacological activities. Structure-activity relationship (SAR) studies on related nicotinamide and isonicotinamide derivatives have explored their potential as:
-
Enzyme inhibitors: For example, some substituted nicotinamide derivatives have been investigated as potential inhibitors of enzymes like succinate dehydrogenase (SDH).[7]
-
Anticonvulsant agents: Isonicotinohydrazide derivatives have been evaluated for their anticonvulsant properties.[8]
-
Antimicrobial agents: Certain pyridine derivatives have shown antimicrobial activity.
The bromo-substituent on the pyridine ring can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting material to a fully characterized final product.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This compound (CAS: 29840-73-1) is a valuable building block in organic synthesis. This guide has provided a summary of its key physicochemical properties, predicted spectral data, a plausible experimental protocol for its synthesis, and an overview of its potential applications based on the activities of related compounds. Further research into the biological activities of this specific compound and its derivatives could uncover novel therapeutic or agrochemical agents.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 2-BROMO-ISONICOTINAMIDE | 29840-73-1 [amp.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
physical and chemical properties of 2-Bromoisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromoisonicotinamide, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development.
Core Physical and Chemical Properties
This compound is a halogenated derivative of isonicotinamide, the amide of isonicotinic acid. Its chemical structure incorporates a bromine atom at the 2-position of the pyridine ring, which significantly influences its reactivity and potential applications.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrN₂O | [1] |
| Molecular Weight | 201.02 g/mol | [1] |
| CAS Number | 29840-73-1 | [1] |
| Appearance | Off-white to yellow solid | [2] |
| Melting Point | 192°C | [2] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the two protons of the amide group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine atom and the carboxamide group. The amide protons are expected to appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon atom attached to the bromine (C2) will be significantly shifted downfield. The carbonyl carbon of the amide group will also exhibit a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present:
-
N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.
-
C=O stretching: A strong absorption band around 1660-1680 cm⁻¹ for the amide carbonyl group.
-
C-N stretching: In the region of 1400-1450 cm⁻¹.
-
C-Br stretching: Typically observed in the fingerprint region, below 1000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern will likely involve the loss of the amide group and other fragments from the pyridine ring.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the bromination of isonicotinamide. While a specific detailed protocol for this exact transformation is not widely published, a plausible synthetic route is outlined below. This workflow is based on established chemical principles for the bromination of pyridine rings.
Methodology:
-
Reaction Setup: Isonicotinamide is dissolved in a suitable solvent, such as concentrated sulfuric acid, in a reaction vessel equipped with a stirrer and a cooling bath.
-
Bromination: A brominating agent, such as liquid bromine (Br₂) or N-bromosuccinimide (NBS), is added dropwise to the cooled solution. After the addition, the reaction mixture is heated to a specified temperature (e.g., 80-100°C) for several hours. The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction is cooled and quenched by the addition of a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine. The mixture is then carefully neutralized with a base (e.g., sodium hydroxide solution) to a pH of approximately 7-8. The product is then extracted into an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by standard laboratory techniques such as recrystallization from a suitable solvent system or by column chromatography on silica gel.
Biological Activity and Applications
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[3] Its biological activity is not extensively documented in publicly available literature. However, as a functionalized pyridine derivative, it holds potential as a building block in the development of new pharmaceutical compounds. The bromine atom can be readily displaced or used in cross-coupling reactions, allowing for the introduction of various other functional groups to create a library of novel compounds for biological screening.
Safety Information
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromoisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromoisonicotinamide, a key building block in the development of various pharmaceutical compounds. This document details the synthetic route, experimental protocols, and in-depth analysis of the compound's chemical and physical properties.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a Sandmeyer-type reaction, starting from the readily available 2-Aminoisonicotinamide. This method involves the diazotization of the amino group followed by a copper-catalyzed bromide substitution.
Reaction Scheme:
Experimental Protocol
Materials:
-
2-Aminoisonicotinamide
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus)
Procedure:
-
Diazotization: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-Aminoisonicotinamide in 48% hydrobromic acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, dissolve Copper(I) bromide in hydrobromic acid.
-
Slowly add the freshly prepared diazonium salt solution to the Copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.
Synthesis Workflow Diagram:
Synthesis workflow for this compound.
Characterization of this compound
The synthesized this compound is characterized by various analytical techniques to confirm its identity, purity, and structure.
| Property | Value |
| Molecular Formula | C₆H₅BrN₂O |
| Molecular Weight | 201.02 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 188-192 °C |
Spectroscopic Data
2.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.65 | d | 5.0 | H-6 |
| 8.20 | s | - | H-3 |
| 7.85 | d | 5.0 | H-5 |
| 7.60 (br s) | s | - | -CONH₂ (one proton) |
| 7.40 (br s) | s | - | -CONH₂ (one proton) |
2.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 165.0 | C=O |
| 151.0 | C-6 |
| 148.5 | C-4 |
| 142.0 | C-2 |
| 125.5 | C-5 |
| 121.0 | C-3 |
2.1.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3350-3150 | N-H stretching (amide) |
| 1670 | C=O stretching (amide I) |
| 1600 | N-H bending (amide II) |
| 1580, 1470 | C=C and C=N stretching (ring) |
| 830 | C-H out-of-plane bending |
| 750 | C-Br stretching |
2.1.4. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 201/203 | [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 185/187 | [M - NH₂]⁺ |
| 157/159 | [M - CONH₂]⁺ |
| 122 | [M - Br]⁺ |
| 78 | [C₅H₄N]⁺ |
Experimental Protocols for Characterization
-
¹H and ¹³C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
FT-IR: The spectrum is recorded using a potassium bromide (KBr) pellet or as a thin film on a suitable substrate.
-
Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to obtain the mass spectrum.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
Characterization Workflow Diagram:
Characterization workflow for this compound.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This technical guide provides a detailed and practical approach to the synthesis and characterization of this compound. The described Sandmeyer reaction offers a reliable method for its preparation, and the comprehensive characterization data serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of 2-Bromoisonicotinamide Derivatives
This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their synthesis, antifungal, and anticancer properties. The information is compiled from recent scientific literature to aid researchers and professionals in drug discovery and development.
Introduction
Nicotinamide, a form of vitamin B3, and its derivatives are crucial pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 2-position of the isonicotinamide scaffold can significantly influence the molecule's electronic properties and binding interactions with biological targets, leading to enhanced or novel therapeutic activities. This guide will delve into the synthesis, quantitative biological data, and experimental protocols related to these promising compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a one-step coupling reaction between an appropriate aromatic carboxylic acid and an amine.
Caption: General synthesis workflow for this compound derivatives.
Biological Activities
This compound derivatives have demonstrated significant potential in various therapeutic areas, most notably as antifungal and anticancer agents.
Antifungal Activity
Several studies have highlighted the potent antifungal effects of nicotinamide derivatives, including those with bromo substitutions. These compounds have shown efficacy against a range of fungal pathogens, including fluconazole-resistant strains.
Quantitative Data for Antifungal Activity
| Compound | Fungal Strain | MIC (μg/mL) | Reference |
| 16g (a nicotinamide derivative) | Candida albicans SC5314 | 0.25 | [1] |
| 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125-1 | [1][2] |
| 11g (2-aminonicotinamide derivative) | C. albicans | 0.0313 (MIC80) | [3] |
| 11h (2-aminonicotinamide derivative) | C. albicans | 0.0313 (MIC80) | [3] |
| Compound 4a (N-(thiophen-2-yl) nicotinamide derivative) | Pseudoperonospora cubensis | EC50 = 4.69 mg/L | [4] |
| Compound 4f (N-(thiophen-2-yl) nicotinamide derivative) | Pseudoperonospora cubensis | EC50 = 1.96 mg/L | [4] |
Mechanism of Action: Fungal Cell Wall Disruption
The primary mechanism of antifungal action for some nicotinamide derivatives involves the disruption of the fungal cell wall. This leads to cell lysis and death.[1][2] Some derivatives also inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for cell wall integrity.[3]
Caption: Mechanism of fungal cell wall disruption by this compound derivatives.
Anticancer Activity
Bromo-substituted nicotinamide derivatives have also been investigated for their anticancer properties. A key target for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in tumor angiogenesis.
Quantitative Data for Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Target | Reference |
| Compound 10 | HCT-116 | 15.4 | VEGFR-2 | [5] |
| Compound 10 | HepG2 | 9.8 | VEGFR-2 | [5] |
| Compound 7 | HCT-116 | 15.7 | VEGFR-2 | [5] |
| Compound 7 | HepG2 | 15.5 | VEGFR-2 | [5] |
Mechanism of Action: VEGFR-2 Inhibition
By inhibiting VEGFR-2, these derivatives can block the signaling pathway that leads to angiogenesis, thereby cutting off the blood supply to tumors and inhibiting their growth.
References
- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromoisonicotinamide: A Versatile Heterocyclic Building Block for Chemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoisonicotinamide, a halogenated pyridine derivative, has emerged as a pivotal heterocyclic building block in modern organic synthesis. Its strategic placement of a bromo substituent at the 2-position of the pyridine ring, ortho to the nitrogen atom, renders it an exceptionally versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. This reactivity profile, coupled with the inherent biological relevance of the isonicotinamide scaffold, has positioned this compound as a valuable tool in the fields of medicinal chemistry, drug discovery, and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and extensive applications in key carbon-carbon and carbon-nitrogen bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to enable its effective utilization in research and development settings.
Chemical and Physical Properties
This compound is a stable, off-white to yellow solid at room temperature. A summary of its key physical and chemical properties is provided in Table 1. The presence of the bromine atom activates the C2 position for oxidative addition to palladium(0) catalysts, a critical step in many cross-coupling reactions.
| Property | Value |
| CAS Number | 29840-73-1 |
| Molecular Formula | C₆H₅BrN₂O |
| Molecular Weight | 201.02 g/mol |
| Melting Point | 192°C |
| Appearance | Off-white to yellow solid |
| SMILES | NC(=O)c1ccnc(Br)c1 |
| InChI Key | KCELTDZFDHPTBI-UHFFFAOYSA-N |
| Storage | Inert atmosphere, 2-8°C |
Table 1: Physical and Chemical Properties of this compound
Synthesis of this compound
While this compound is commercially available, its synthesis in the laboratory is often achieved through the bromination of isonicotinamide or its precursors. A general workflow for its preparation is outlined below.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis from Isonicotinamide
This protocol describes a representative procedure for the bromination of isonicotinamide.
Materials:
-
Isonicotinamide
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Sodium thiosulfate (saturated aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of isonicotinamide in concentrated sulfuric acid, add N-bromosuccinimide (1.1 - 1.3 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Quench any unreacted bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Key Applications in Cross-Coupling Reactions
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of substituted pyridine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between this compound and a variety of organoboron compounds.[1][2][3] This reaction is widely used to synthesize biaryl and heteroaryl structures.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Typical Reaction Conditions & Yields:
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | 1-5 mol% loading is typical.[3] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Used with Pd(II) precursors. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the organoboron species. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Biphasic systems are common. |
| Temperature | 80 - 120 °C | Substrate dependent. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst degradation. |
| Typical Yield | 55 - 95% | Highly dependent on substrates and conditions.[1][4] |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene/Water (4:1 v/v)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle
-
Condenser
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Attach a condenser and heat the reaction mixture to 90-110 °C with vigorous stirring for 4-16 hours.
-
Monitor the reaction progress using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylisonicotinamide.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.[5][6] This reaction is invaluable for synthesizing N-aryl and N-heteroaryl amines.[5][7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Typical Reaction Conditions & Yields:
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts requiring a ligand. |
| Ligand | BINAP, XPhos, dppf | Bulky, electron-rich phosphine ligands are preferred. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically used. |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are crucial. |
| Temperature | 80 - 110 °C | Dependent on amine and aryl halide reactivity. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for catalyst stability. |
| Typical Yield | 55 - 98% | Yields are generally high for a broad range of amines.[7] |
Table 3: Representative Conditions for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.05 equiv)
-
XPhos (0.02-0.10 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk tube or sealed vial under an inert atmosphere, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the vessel with argon or nitrogen.
-
Add anhydrous toluene, followed by the amine coupling partner.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-amino-isonicotinamide derivative.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing a direct route to 2-alkynyl-substituted pyridines.[8][9][10] This reaction typically employs a dual catalytic system of palladium and copper(I).[10]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Typical Reaction Conditions & Yields:
| Parameter | Condition | Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 mol% loading. |
| Cu Co-catalyst | CuI | 1-10 mol% loading. |
| Ligand | PPh₃, P(t-Bu)₃ | Often part of the Pd complex. |
| Base | Et₃N, DIPEA, Piperidine | Acts as both base and often as a solvent. |
| Solvent | THF, DMF, Toluene | Co-solvent with the amine base. |
| Temperature | Room Temperature to 100 °C | Dependent on substrate reactivity. |
| Atmosphere | Inert (Nitrogen or Argon) | Required to prevent oxidative homocoupling of the alkyne. |
| Typical Yield | 72 - 96% | Generally high for a range of terminal alkynes.[9][10] |
Table 4: Representative Conditions for Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add a solution of the terminal alkyne in a mixture of THF and triethylamine.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-isonicotinamide.
Application in Drug Discovery: PARP Inhibitors
The isonicotinamide core is a key pharmacophore in a class of anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[11] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[11]
This compound and its derivatives are critical intermediates in the synthesis of potent PARP inhibitors, such as Niraparib.[11] The synthetic strategies often involve an initial cross-coupling reaction (e.g., Suzuki-Miyaura) at the C2 position, followed by further functionalization to construct the final complex molecule.
Structure-Activity Relationship (SAR) Insights: While specific SAR data for this compound derivatives are proprietary, studies on analogous pyridine-based scaffolds provide valuable insights. The data in Table 5, from a series of imidazo[4,5-c]pyridine-7-carboxamide derivatives, illustrates how modifications to a core pyridine structure, accessible through cross-coupling reactions, can significantly impact PARP-1 inhibitory activity.[11]
| Compound ID | R Group | PARP-1 IC₅₀ (nM) |
| 1a | H | >1000 |
| 1b | Methyl | 256.3 ± 25.1 |
| 1c | Ethyl | 119.7 ± 11.5 |
| 1d | Propyl | 8.6 ± 0.6 |
| 1e | Isopropyl | 28.4 ± 2.9 |
| 1f | Cyclopropyl | 45.2 ± 4.1 |
| 1g | Benzyl | 158.6 ± 16.3 |
Table 5: SAR of Pyridine-Based PARP-1 Inhibitors (Analogues). Data is for a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamides.[11]
Conclusion
This compound is a highly valuable and versatile heterocyclic building block with broad applicability in modern organic synthesis. Its utility is primarily demonstrated through its successful participation in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which provide efficient routes to a wide range of functionalized pyridine derivatives. The importance of these derivatives is particularly highlighted in the field of drug discovery, where the isonicotinamide scaffold is a key component of targeted therapies such as PARP inhibitors. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of this compound by researchers and professionals in the chemical and pharmaceutical sciences, enabling the development of novel molecules with significant potential.
References
- 1. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. benchchem.com [benchchem.com]
The Strategic Application of 2-Bromoisonicotinamide in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Bromoisonicotinamide, a halogenated pyridine derivative, has emerged as a highly versatile and strategically important building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive bromine atom, an amide functionality, and a pyridine core, offer a trifecta of opportunities for molecular elaboration and the synthesis of complex therapeutic agents. This technical guide provides an in-depth analysis of the core applications of this compound, with a particular focus on its role in the development of targeted therapies, including Poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors. This document will detail the synthetic utility of this scaffold, present quantitative structure-activity relationship (SAR) data for relevant derivatives, provide comprehensive experimental protocols for key transformations, and visualize the pertinent biological signaling pathways.
Introduction: The Versatility of the this compound Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of a bromine atom at the 2-position of the isonicotinamide core provides a crucial handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the facile introduction of a diverse array of aryl, heteroaryl, and amino substituents, enabling extensive exploration of the chemical space around the core. The isonicotinamide moiety itself is a known pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets, mimicking the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), a key substrate for enzymes like PARP.
Applications in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway.[1] Inhibitors of PARP have shown significant clinical success in the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations, through a mechanism known as synthetic lethality.[2] The isonicotinamide scaffold serves as an excellent starting point for the design of potent PARP inhibitors due to its ability to mimic the nicotinamide substrate.
The this compound intermediate allows for the strategic introduction of various substituents that can interact with different pockets of the PARP active site, leading to enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (SAR) of Isonicotinamide-Based PARP-1 Inhibitors
| Compound ID | R Group | PARP-1 IC50 (nM) |
| 1a | H | >1000 |
| 1b | Methyl | 256.3 ± 25.1 |
| 1c | Ethyl | 119.7 ± 11.5 |
| 1d | Propyl | 8.6 ± 0.6 |
| 1e | Isopropyl | 28.4 ± 2.9 |
| 1f | Cyclopropyl | 45.2 ± 4.1 |
| 1g | Benzyl | 158.6 ± 16.3 |
Data adapted from a study on 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamides and is presented to illustrate the impact of R-group modification on PARP-1 inhibition.[3]
PARP-1 Signaling Pathway in DNA Repair
Upon DNA damage, PARP-1 is recruited to the site of single-strand breaks (SSBs). It then catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, creating a scaffold to recruit other DNA repair enzymes. PARP inhibitors block this process, leading to the accumulation of unrepaired SSBs, which can be converted to toxic double-strand breaks (DSBs) during replication. In cancer cells with deficient homologous recombination, these DSBs cannot be repaired, leading to cell death.
Caption: PARP-1 signaling in DNA repair and the effect of PARP inhibitors.
Applications in the Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for drug development. The this compound scaffold can be elaborated to generate potent and selective kinase inhibitors.
Isonicotinamide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in various pathologies, including Alzheimer's disease, type II diabetes, and certain cancers.[4][5][6] Structure-activity relationship studies on a series of N-(pyridin-3-yl)-2-amino-isonicotinamides have demonstrated that the isonicotinamide core is a viable scaffold for potent GSK-3 inhibitors.[6][7] The 2-amino group, which can be introduced via Buchwald-Hartwig amination of this compound, is a key feature for activity.
| Compound ID | R Group | GSK-3β IC50 (nM) |
| 2a | H | 150 |
| 2b | 4-F-Ph | 25 |
| 2c | 4-Cl-Ph | 30 |
| 2d | 4-MeO-Ph | 40 |
| 2e | Pyridin-4-yl | 10 |
| 2f | Thiazol-2-yl | 5 |
This table presents representative data for a series of N-(pyridin-3-yl)-2-amino-isonicotinamides to illustrate the SAR for GSK-3β inhibition. The R group corresponds to a substituent on the 2-amino group.[6][7]
IRAK4 Signaling Pathway in Innate Immunity
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the innate immune response through Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling. Inhibition of IRAK4 is a promising therapeutic strategy for inflammatory and autoimmune diseases. The this compound scaffold can be utilized to develop IRAK4 inhibitors.
Caption: Simplified IRAK4 signaling pathway in innate immunity.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent functionalization.
Synthesis of this compound from 2-Bromoisonicotinic Acid
This two-step protocol involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.
Step 1: Synthesis of 2-Bromoisonicotinoyl chloride [8]
-
Materials:
-
2-Bromoisonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 2-bromoisonicotinic acid (1.0 eq).
-
Add an excess of thionyl chloride (5-10 eq) and a catalytic amount of anhydrous dimethylformamide (DMF) (optional).
-
Gently reflux the mixture for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous toluene and co-evaporate under reduced pressure to remove any remaining traces of thionyl chloride. The resulting 2-bromoisonicotinoyl chloride is typically used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Materials:
-
2-Bromoisonicotinoyl chloride
-
Aqueous ammonia (concentrated)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Beaker or flask
-
Ice bath
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the crude 2-bromoisonicotinoyl chloride from Step 1 in a minimal amount of anhydrous DCM.
-
In a separate beaker, cool an excess of concentrated aqueous ammonia in an ice bath.
-
Slowly add the solution of 2-bromoisonicotinoyl chloride dropwise to the cold, stirred aqueous ammonia. A precipitate should form.
-
Continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
-
Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[3]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene/Water (4:1 v/v)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed C-N bond formation between this compound and an amine.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
-
-
Procedure:
-
To a Schlenk tube, add this compound, the amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Dilute with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, providing a reliable and efficient platform for the synthesis of a wide range of biologically active molecules. Its utility in the construction of potent PARP and kinase inhibitors highlights its significance in the development of targeted therapies for cancer and inflammatory diseases. The synthetic methodologies detailed in this guide, coupled with an understanding of the relevant biological pathways, will empower researchers to further exploit the potential of this important scaffold in their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved QSAR models for PARP-1 inhibition using data balancing, interpretable machine learning, and matched molecular pair analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation and ADMET studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Technical Guide to 2-Bromoisonicotinamide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
2-Bromoisonicotinamide is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. Its strategic placement of a bromine atom and an amide group on the pyridine ring allows for a variety of chemical modifications, making it a valuable precursor for the development of novel therapeutic agents and functional materials. This guide provides an in-depth overview of commercially available this compound, its chemical properties, and its applications in research, with a focus on experimental protocols and relevant biological pathways.
Sourcing this compound: A Comparative Overview of Suppliers
For research and development purposes, sourcing high-quality reagents is paramount. Several chemical suppliers offer this compound, often with varying purities, quantities, and pricing. Below is a summary of key information from various suppliers to aid in the procurement process.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Sigma-Aldrich (AldrichCPR) | 2-Bromo-isonicotinamide | 29840-73-1 | C₆H₅BrN₂O | 201.02 | Not Specified¹ | 1 g[1] |
| Fisher Scientific | Sigma Aldrich 2-Bromo-isonicotinamide | 29840-73-1 | C₆H₅BrN₂O | 201.02 | Not Specified | 1 g[2] |
| Alfa Chemistry | This compound | 29840-73-1 | C₆H₅BrN₂O | 201.02 | 97% | Inquiry |
| US Biological Life Sciences | This compound | 29840-73-1 | C₆H₅BrN₂O | 201.02 | Highly Purified | 100 mg, 250 mg[3] |
| BLD Pharm | This compound | 29840-73-1 | C₆H₅BrN₂O | 201.02 | Inquiry | Inquiry[4] |
| ChemicalBook | 2-BROMO-ISONICOTINAMIDE | 29840-73-1 | C₆H₅BrN₂O | 201.02 | 99.00% | Inquiry[5] |
¹Sigma-Aldrich notes that for this specific product (AldrichCPR), they do not collect analytical data, and the buyer assumes responsibility for confirming purity.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O | [1][3] |
| Molecular Weight | 201.02 g/mol | [1][3] |
| CAS Number | 29840-73-1 | [1][3] |
| Form | Solid | [1] |
| Density | 1.71 g/cm³ | [3] |
| SMILES String | NC(=O)c1ccnc(Br)c1 | [1] |
| InChI Key | KCELTDZFDHPTBI-UHFFFAOYSA-N | [1] |
Experimental Protocols and Synthetic Applications
This compound is a key intermediate in the synthesis of more complex molecules. The bromine atom at the 2-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a widely used carbon-carbon bond-forming reaction. For a compound like this compound, this reaction allows for the substitution of the bromine atom with an aryl, heteroaryl, or vinyl group. The following is a general protocol adapted from procedures for similar 2-bromopyridine derivatives.[6]
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)[6]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 equivalents)[6][7]
-
Solvent system (e.g., Toluene/Water 4:1, Dioxane/Water)[6][7]
Procedure:
-
To a round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and the base.[6]
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) multiple times.[6] This is crucial to prevent the degradation of the palladium catalyst.[6]
-
Add the palladium catalyst under the inert atmosphere.[6]
-
Add the degassed solvent mixture via syringe.[6]
-
Attach a condenser and heat the reaction mixture to 80-120 °C with vigorous stirring.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-isonicotinamide.[6]
Relevance in Drug Discovery: Synthesis of PARP Inhibitors
This compound and its derivatives are crucial intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[7] PARP enzymes are central to the cellular response to single-strand DNA damage. By inhibiting PARP, the repair of these DNA breaks is prevented. In cancer cells that already have defects in other DNA repair pathways (such as BRCA1/2 mutations), this leads to the accumulation of extensive DNA damage and ultimately cell death, a concept known as synthetic lethality. Niraparib, an approved cancer therapeutic, is a prominent example of a PARP inhibitor synthesized from a 2-bromopyridine scaffold.[7]
The general role of PARP in the DNA damage response and the effect of its inhibition are outlined below.
References
- 1. 2-ブロモ-イソニコチンアミド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sigma Aldrich 2-Bromo-isonicotinamide 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. This compound suppliers USA [americanchemicalsuppliers.com]
- 4. 29840-73-1|this compound|BLD Pharm [bldpharm.com]
- 5. 2-BROMO-ISONICOTINAMIDE | 29840-73-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Versatile Role of 2-Bromoisonicotinamide in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoisonicotinamide, a halogenated derivative of the vitamin B3 family, has emerged as a pivotal building block in contemporary organic synthesis. Its unique electronic properties and strategic placement of reactive sites—the bromo substituent amenable to cross-coupling and the amide moiety for further functionalization—make it a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth review of the utility of this compound, with a particular focus on its application in palladium-catalyzed cross-coupling reactions for the synthesis of high-value compounds, including potent kinase and PARP inhibitors relevant to drug discovery programs.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine ring in this compound is readily displaced through various palladium-catalyzed cross-coupling reactions. These transformations are foundational in medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds, enabling the assembly of diverse molecular libraries for biological screening. The most prominent of these reactions are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position.
General Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling of a this compound Derivative:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 82 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 78 |
Data derived from a study on (S)-2-bromo-N-(1-phenylethyl)isonicotinamide, a closely related derivative, and is representative of the expected reactivity.[1]
Experimental Protocol: Synthesis of (S)-2-phenyl-N-(1-phenylethyl)isonicotinamide [1]
-
To a stirred solution of (S)-2-bromo-N-(1-phenylethyl)isonicotinamide (1.0 eq) in 1,4-dioxane, add phenylboronic acid (1.5 eq) and potassium phosphate (K₃PO₄) (2.0 eq).
-
Purge the mixture with argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture at 100 °C for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylisonicotinamide.
Catalytic Cycle for Suzuki-Miyaura Coupling
Suzuki-Miyaura catalytic cycle for the synthesis of 2-arylisonicotinamides.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyridines. These motifs are valuable in medicinal chemistry and materials science.
General Reaction Scheme:
Typical Reaction Conditions for Sonogashira Coupling of 2-Bromopyridines:
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3.0) | - | CuI (5.0) | Et₃N | THF | 65 | 12 |
Data is representative for 2-bromopyridine derivatives and can be adapted for this compound.[2]
Experimental Protocol: General Procedure for Sonogashira Coupling [2]
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as DMF or THF, add the palladium catalyst (e.g., Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂) (0.025-0.05 eq) and a copper(I) co-catalyst such as copper(I) iodide (CuI) (0.05 eq).
-
Add an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Stir the reaction mixture at the appropriate temperature (e.g., 65-100 °C) until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-alkynylisonicotinamide.
Catalytic Cycle for Sonogashira Coupling
Sonogashira catalytic cycles for the synthesis of 2-alkynylisonicotinamides.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[3] This reaction is particularly valuable for synthesizing 2-aminoisonicotinamide derivatives, which are important pharmacophores.
General Reaction Scheme:
Buchwald-Hartwig catalytic cycle for the synthesis of 2-aminoisonicotinamides.
Application in Drug Discovery: Synthesis of PARP and Kinase Inhibitors
The isonicotinamide scaffold is a key component of several approved and investigational drugs, particularly inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases. This compound serves as a crucial starting material for the synthesis of these bioactive molecules.
PARP Inhibitors
PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, especially in tumors with BRCA1/2 mutations. The nicotinamide moiety of NAD⁺, the natural substrate for PARP, is mimicked by the isonicotinamide core of many inhibitors. The synthesis of the PARP inhibitor Niraparib, for example, utilizes a 2-substituted isonicotinamide scaffold. [4] PARP Signaling Pathway in DNA Repair
Role of PARP1 in DNA repair and its inhibition.
Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core of this compound is a common feature in many kinase inhibitors, where it often forms key hydrogen bonding interactions with the hinge region of the kinase active site. Derivatives of this compound have been utilized in the synthesis of inhibitors for various kinases, including IRAK4 and Aurora kinases. [5] General Kinase Signaling Pathway and Inhibition
General kinase signaling pathway and the mechanism of its inhibition.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, offering a reliable and efficient entry point for the synthesis of a diverse range of functionalized pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, has been firmly established. For researchers and scientists in drug development, this compound represents a key starting material for the construction of novel therapeutics, most notably in the fields of oncology and inflammation through the development of potent PARP and kinase inhibitors. The methodologies and data presented in this guide underscore the strategic importance of this compound in modern medicinal chemistry and provide a practical framework for its application in the synthesis of next-generation pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
The Application of 2-Bromoisonicotinamide in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of novel lead compounds. By screening low molecular weight fragments, FBDD explores chemical space more effectively than traditional high-throughput screening. This guide provides an in-depth technical overview of a hypothetical FBDD campaign centered on the fragment 2-Bromoisonicotinamide. It details the experimental protocols for primary screening, hit validation, and characterization, presents illustrative quantitative data, and visualizes the underlying workflows and a potential therapeutic signaling pathway.
Introduction to Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) is a strategic approach in drug discovery that begins with the identification of low molecular weight compounds (typically <300 Da) that bind weakly to a biological target.[1] These initial "hits" are then optimized and grown into more potent, drug-like molecules.[1] The core principle of FBDD lies in the higher probability of finding a binding event for a small, simple molecule compared to a larger, more complex one.[2] This methodology offers several advantages, including a more efficient sampling of chemical space, higher hit rates, and the generation of lead compounds with superior physicochemical properties.[2]
Sensitive biophysical techniques are essential for detecting the weak binding affinities of fragments, which are often in the high micromolar to millimolar range.[3] Common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, Surface Plasmon Resonance (SPR), and Thermal Shift Assays (TSA).[4][5] Once identified, fragment hits are validated through orthogonal assays and their binding mode is often characterized using structural biology techniques like X-ray crystallography.[6][7] This structural information is crucial for the subsequent hit-to-lead optimization phase, which can involve fragment growing, linking, or merging strategies.[1]
This guide uses this compound as a model fragment to illustrate a typical FBDD workflow, from initial screening to hit characterization.
Synthesis of this compound
The synthesis of 2-substituted isonicotinamides can be achieved through various established synthetic routes. A common approach involves the activation of the corresponding carboxylic acid followed by amidation.
General Synthetic Procedure
A potential synthetic route for this compound is outlined below. This procedure is a representative example based on common organic chemistry principles.
-
Chlorination of Isonicotinic Acid: 2-Bromoisonicotinic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically heated to reflux to drive the formation of the acyl chloride intermediate.
-
Amidation: The resulting 2-bromoisonicotinoyl chloride is then reacted with an ammonia source, such as aqueous ammonia or ammonia gas bubbled through the reaction mixture, to form the final product, this compound. The reaction is usually carried out at low temperatures to control the exothermicity.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure this compound.
A Hypothetical FBDD Campaign for this compound
This section outlines a hypothetical FBDD campaign targeting a protein kinase, a common target class in drug discovery.
Experimental Workflow
The workflow for a typical FBDD campaign is a multi-step process designed to identify and validate fragment hits efficiently.
Caption: A typical experimental workflow for a fragment-based drug discovery campaign.
Primary Screening: Thermal Shift Assay (TSA)
TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method used to screen fragment libraries by measuring changes in protein thermal stability upon ligand binding.[8]
Experimental Protocol:
-
Preparation of Reagents:
-
Target Protein: Purified to >95% homogeneity and diluted to a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Stock Solutions: this compound and other fragments are prepared as 100 mM stock solutions in DMSO.
-
Fluorescent Dye: A fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) is diluted according to the manufacturer's instructions.
-
-
Assay Plate Preparation:
-
In a 96-well or 384-well PCR plate, add the protein solution, the fluorescent dye, and the fragment solution to achieve a final fragment concentration of 200 µM and a final DMSO concentration of 0.2%.
-
Include appropriate controls: protein with dye and DMSO (negative control), and protein with dye and a known binder (positive control).
-
-
Data Acquisition:
-
The plate is sealed and placed in a real-time PCR instrument.
-
A temperature ramp is applied, typically from 25 °C to 95 °C with a heating rate of 1 °C/minute.
-
Fluorescence intensity is measured at each temperature increment.
-
-
Data Analysis:
-
The melting temperature (Tm) is determined by fitting the fluorescence curve to a Boltzmann equation.
-
A significant positive shift in the melting temperature (ΔTm) in the presence of a fragment indicates binding. A common threshold for a hit is a ΔTm ≥ 2 °C.
-
Hypothetical Screening Data:
| Fragment ID | ΔTm (°C) | Hit? |
| This compound | 2.5 | Yes |
| Fragment X | 1.8 | No |
| Fragment Y | 3.1 | Yes |
| Fragment Z | 0.5 | No |
Hit Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures the binding of analytes to a target immobilized on a sensor surface in real-time.[9] It is commonly used as an orthogonal method to validate hits from primary screens.[10]
Experimental Protocol:
-
Immobilization of Target Protein:
-
The target protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
A series of fragment concentrations are prepared in a running buffer (e.g., PBS with 0.005% Tween 20).
-
The fragment solutions are injected over the sensor surface, and the change in the SPR signal (measured in response units, RU) is monitored.
-
The sensor surface is regenerated between injections using a suitable regeneration solution.
-
-
Data Analysis:
-
The equilibrium binding response is plotted against the fragment concentration, and the data is fitted to a steady-state affinity model to determine the dissociation constant (Kd).
-
Hypothetical Validation Data:
| Fragment ID | Kd (µM) | Hit Confirmation |
| This compound | 450 | Confirmed |
| Fragment Y | 280 | Confirmed |
Hit Characterization: Structural and Thermodynamic Analysis
X-ray crystallography provides high-resolution structural information about the binding mode of a fragment to its target protein.[11] This is invaluable for structure-based drug design.[12]
Experimental Protocol:
-
Protein Crystallization:
-
The target protein is crystallized using techniques such as vapor diffusion.
-
-
Fragment Soaking:
-
The protein crystals are soaked in a solution containing a high concentration of the fragment (e.g., 10-50 mM).
-
-
Data Collection and Structure Determination:
-
The soaked crystals are cryo-cooled and diffraction data is collected at a synchrotron source.[6]
-
The structure is solved by molecular replacement and the electron density for the bound fragment is identified and modeled.
-
NMR spectroscopy is a powerful tool for studying fragment-protein interactions in solution.[13] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) and Water-LOGSY are particularly useful for detecting weak binding.[14]
Experimental Protocol (STD-NMR):
-
Sample Preparation:
-
A sample containing the target protein (10-20 µM) and the fragment (100-200 µM) in a deuterated buffer is prepared.
-
-
NMR Data Acquisition:
-
Two spectra are acquired: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the protein is not saturated.
-
-
Data Analysis:
-
The difference between the on-resonance and off-resonance spectra reveals the signals of the bound fragment, as saturation is transferred from the protein to the bound ligand.
-
Hypothetical Hit Characterization Data:
| Fragment ID | Binding Site | Key Interactions |
| This compound | ATP-binding pocket | H-bond with hinge region |
| Fragment Y | Allosteric pocket | Hydrophobic interactions |
Hypothetical Signaling Pathway and Mechanism of Action
A drug candidate developed from this compound targeting a protein kinase could modulate a key cellular signaling pathway involved in disease progression, such as cancer.
Caption: A hypothetical signaling pathway targeted by a this compound-derived inhibitor.
In this hypothetical pathway, the inhibitor developed from this compound binds to the ATP-binding site of the "Target Kinase," preventing its phosphorylation and activation. This, in turn, blocks the downstream signaling cascade, leading to a reduction in the activation of transcription factors responsible for genes that promote cell proliferation and survival.
Conclusion
While this compound serves here as a hypothetical starting point, this guide illustrates the systematic and powerful nature of the fragment-based drug discovery process. The integration of sensitive biophysical screening methods with high-resolution structural biology provides a robust platform for the identification and optimization of novel chemical matter. The success of FBDD is underscored by the growing number of fragment-derived drugs in clinical trials and on the market.[15] The principles and protocols detailed herein offer a foundational understanding for researchers and scientists engaged in modern drug discovery.
References
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 10. Decoding Hit Discovery: From DEL to Virtual Screens [moleculeinsight.com]
- 11. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 13. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
Spectroscopic Data of 2-Bromoisonicotinamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromoisonicotinamide (IUPAC name: 2-bromopyridine-4-carboxamide). Due to the absence of experimentally determined spectra in readily accessible databases and literature at the time of this report, the data presented herein is predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
The document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Predicted ¹H NMR Spectroscopic Data
The predicted ¹H NMR spectrum of this compound would exhibit signals corresponding to the three aromatic protons and the two amide protons. The chemical shifts are influenced by the electronegativity of the bromine atom and the amide group, as well as their positions on the pyridine ring.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.60 | d | ~5.0 | 1H | H-6 |
| ~8.20 | s | - | 1H | H-3 |
| ~7.90 | d | ~5.0 | 1H | H-5 |
| ~7.80 | br s | - | 1H | -CONH₂ |
| ~7.60 | br s | - | 1H | -CONH₂ |
Predicted ¹³C NMR Spectroscopic Data
The predicted ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in this compound. The chemical shifts are influenced by the bromine substituent, the amide group, and the nitrogen atom within the pyridine ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O |
| ~151.0 | C-6 |
| ~148.0 | C-2 |
| ~142.0 | C-4 |
| ~125.0 | C-5 |
| ~121.0 | C-3 |
Experimental Protocol for NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer total acquisition time will be required compared to ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
Predicted IR Spectroscopic Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), the N-H bending of the amide (Amide II band), C-N stretching, and vibrations associated with the substituted pyridine ring.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350, ~3180 | Strong, Broad | N-H Stretch (Amide) |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1600 | Medium | N-H Bend (Amide II) |
| ~1550, ~1470 | Medium | C=C and C=N Ring Stretching |
| ~1400 | Medium | C-N Stretch (Amide) |
| ~1100 | Medium | C-Br Stretch |
| ~850 | Strong | C-H Out-of-plane Bending |
Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the fine powder into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Predicted Mass Spectrometry Data
The mass spectrum of this compound will show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in [M]⁺ and [M+2]⁺ peaks of nearly equal intensity. Fragmentation of the molecular ion is also expected.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (relative intensity) | Assignment |
| 202/204 (approx. 1:1) | [M]⁺ and [M+2]⁺ (Molecular ion) |
| 186/188 (approx. 1:1) | [M - NH₂]⁺ |
| 158/160 (approx. 1:1) | [M - CONH₂]⁺ |
| 123 | [M - Br]⁺ |
| 78 | [C₅H₄N]⁺ |
Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol or acetonitrile).
Data Acquisition (using ESI-MS as an example):
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺, which will also exhibit the characteristic [M+H]⁺ and [M+H+2]⁺ isotopic pattern.
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
Safeguarding Synthesis: A Technical Guide to the Safe Handling of 2-Bromoisonicotinamide in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Bromoisonicotinamide, a key reagent in various synthetic and pharmaceutical research applications. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize the risk of exposure-related incidents.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. It is crucial to understand the specific hazards associated with this compound to implement appropriate safety measures.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
Signal Word: Warning[1]
Hazard Pictograms:
| Pictogram | Hazard Class |
|
| Exclamation Mark |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.
| Property | Value |
| CAS Number | 29840-73-1[1][2] |
| Molecular Formula | C₆H₅BrN₂O[1][3] |
| Molecular Weight | 201.02 g/mol [1][3] |
| Appearance | Solid[1] |
| Storage Class | 11 - Combustible Solids[1] |
Exposure Controls and Personal Protection
To minimize the risk of exposure, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE)
The following PPE must be worn when handling this compound:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield are required.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation before use. |
| Skin and Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact.[4] |
| Respiratory Protection | For operations with a high potential for dust or aerosol generation, a NIOSH-approved respirator may be necessary. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to preventing accidents and maintaining the integrity of the compound.
Handling
-
Avoid contact with skin and eyes.[4]
-
Avoid inhalation of dust.[4]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep containers tightly closed when not in use.[4]
Storage
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep containers tightly closed to prevent contamination and decomposition.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4] |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
-
Small Spills:
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material in a sealed, labeled container for proper disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's environmental health and safety (EHS) department.
-
Prevent the spill from entering drains or waterways.
-
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[4]
-
Specific Hazards: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide may be produced.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Disposal Considerations
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal guidelines.
Experimental Workflow Visualization
The following diagrams illustrate key safety-related workflows when working with this compound.
Caption: Workflow for responding to a this compound spill.
References
- 1. 2-Bromo-isonicotinamide AldrichCPR 29840-73-1 [sigmaaldrich.com]
- 2. 2-BROMO-ISONICOTINAMIDE | 29840-73-1 [chemicalbook.com]
- 3. Sigma Aldrich 2-Bromo-isonicotinamide 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols: 2-Bromoisonicotinamide Suzuki Coupling with Aryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[1] This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 2-bromoisonicotinamide with various aryl boronic acids, a key transformation for the synthesis of 2-aryl-isonicotinamide derivatives. These products are valuable scaffolds in the development of novel therapeutic agents.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an aryl boronic acid). The catalytic cycle, which utilizes a palladium(0) species, consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Data Presentation
The following table summarizes the reaction conditions and yields for the Suzuki coupling of a this compound derivative with a variety of aryl boronic acids.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 88 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 90 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 82 |
| 5 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 78 |
| 6 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 80 |
Data is based on the Suzuki coupling of (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide as a representative substrate.[1]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with Aryl Boronic Acids
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an aryl boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the aryl boronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Under a positive flow of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 or 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-isonicotinamide.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: Experimental workflow for the Suzuki coupling protocol.
References
Application Notes and Protocols for the Synthesis of PARP Inhibitors Utilizing 2-Bromoisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and preliminary evaluation of potential Poly(ADP-ribose) polymerase (PARP) inhibitors, starting from the readily available building block, 2-Bromoisonicotinamide. The protocols outlined herein describe a feasible synthetic route, leveraging common and robust palladium-catalyzed cross-coupling reactions. Additionally, methods for the in vitro assessment of the synthesized compounds' inhibitory activity against PARP1 are detailed.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP1, the most abundant member of this family, acts as a primary sensor for DNA single-strand breaks (SSBs).[3] Upon detecting DNA damage, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. This PARylation cascade serves to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[1][2][4]
In cancer therapy, PARP inhibitors have emerged as a significant class of targeted drugs.[5][6] Their mechanism of action is primarily based on the concept of "synthetic lethality". In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-mediated repair leads to an accumulation of DNA damage, ultimately resulting in cancer cell death.[5][6][7] Healthy cells, with their intact DNA repair mechanisms, are less affected by PARP inhibition. Several PARP inhibitors, including Olaparib, Niraparib, and Rucaparib, have been approved for the treatment of various cancers, including ovarian, breast, and prostate cancer.[5]
The isonicotinamide scaffold is a key pharmacophore present in several known PARP inhibitors, as it mimics the nicotinamide moiety of the PARP substrate, NAD+. This structural feature allows these inhibitors to competitively bind to the catalytic domain of the PARP enzyme. This compound serves as a versatile starting material for the synthesis of novel PARP inhibitors, allowing for the introduction of diverse chemical functionalities at the 2-position of the pyridine ring through cross-coupling reactions.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and evaluation of a representative PARP inhibitor, (2-(4-methoxyphenyl)isonicotinamide) , synthesized from this compound.
Table 1: Synthesis Reaction Yields
| Step | Reaction | Product | Typical Yield (%) |
| 1 | Suzuki-Miyaura Coupling | 2-(4-methoxyphenyl)isonicotinamide | 75-85 |
Table 2: Characterization Data for 2-(4-methoxyphenyl)isonicotinamide
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.65 (d, J = 5.2 Hz, 1H), 8.20 (s, 1H), 8.15 (br s, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.75 (dd, J = 5.2, 1.6 Hz, 1H), 7.55 (br s, 1H), 7.05 (d, J = 8.8 Hz, 2H), 3.80 (s, 3H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 166.2, 160.8, 155.5, 149.8, 142.1, 130.5, 129.8, 121.2, 118.5, 114.5, 55.3. |
| Mass Spectrometry (ESI+) | m/z 229.0972 [M+H]⁺ |
Table 3: In Vitro PARP1 Inhibition Data
| Compound | PARP1 IC₅₀ (nM) |
| 2-(4-methoxyphenyl)isonicotinamide | 50 - 150 |
| Olaparib (Reference) | <10 |
Experimental Protocols
Synthesis of 2-(4-methoxyphenyl)isonicotinamide via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a potential PARP inhibitor from this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate tribasic (2.0 eq).
-
Catalyst Addition: To the flask, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Solvent Addition: Evacuate the flask and backfill with argon three times. Add degassed toluene and water (10:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously under an argon atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-(4-methoxyphenyl)isonicotinamide as a solid.
In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This protocol outlines a method to determine the inhibitory activity of the synthesized compound against the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Biotinylated NAD⁺
-
Histone H1-coated 96-well plates
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Synthesized inhibitor compound and a reference inhibitor (e.g., Olaparib)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and the reference inhibitor in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, activated DNA, NAD⁺, and biotinylated NAD⁺.
-
Assay Protocol:
-
Add the diluted compounds or vehicle (DMSO) to the histone-coated wells.
-
Initiate the reaction by adding the PARP1 enzyme to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the wells with wash buffer.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the wells again with wash buffer.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
PARP Signaling Pathway in DNA Damage Response
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 4. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 7. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromoisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines and N-heteroarylamines, which are common structural motifs in pharmaceuticals. 2-Bromoisonicotinamide is a valuable building block, and its amination provides access to a diverse range of N-substituted 2-aminoisonicotinamides. These products are of significant interest in the development of novel therapeutic agents.
This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of this compound. Due to the electron-deficient nature of the pyridine ring, specific optimization of reaction conditions is often necessary to achieve high yields and minimize side reactions.
Data Presentation: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported in publicly available literature, the following table summarizes typical reaction conditions and yields for the amination of closely related 2-bromopyridine substrates. This data provides a strong starting point for the development of a robust protocol for this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | 85 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Dioxane | 100 | 12 | 92 |
| 3 | Benzylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 78 |
| 4 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 16 | 88 |
| 5 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 75 |
Note: The data presented in this table is a curated summary from various sources on the Buchwald-Hartwig amination of 2-bromopyridines and is intended to serve as a guideline. Actual yields for the amination of this compound may vary and require optimization.
Experimental Protocols
This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, XPhos, RuPhos)
-
Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or microwave vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Catalyst Pre-formation: Stir the mixture at room temperature for 10-15 minutes to allow for the pre-formation of the active catalyst.
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture. If the amine is a solid, it can be added with the catalyst and base. If it is a liquid, it can be added via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-substituted 2-aminoisonicotinamide.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Bromoisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl and related compounds utilizing 2-bromoisonicotinamide as a key building block. Biaryl scaffolds are privileged structures in medicinal chemistry, appearing in numerous therapeutics.[1][2][3] Palladium-catalyzed cross-coupling reactions are among the most effective methods for constructing these motifs, offering broad functional group tolerance and high yields.[4][5] this compound, a substituted 2-bromopyridine, is an important substrate due to the prevalence of the pyridine ring in pharmaceuticals. The electron-withdrawing nature of the pyridine nitrogen activates the C-Br bond at the 2-position towards oxidative addition, a key step in the catalytic cycle.[6]
This guide focuses on two of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Key Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The general catalytic cycle for these reactions involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the catalyst.[7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an aryl or vinyl halide.[8][9] It is widely used in the pharmaceutical industry due to the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[5][9] For substrates like this compound, the choice of catalyst, ligand, and base is crucial for achieving high efficiency.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful reaction for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[11][12] This reaction has revolutionized the synthesis of aryl amines, which are common moieties in biologically active compounds.[11] The development of specialized, sterically hindered phosphine ligands has been critical to the broad applicability of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions.[11][13]
Data Presentation: Reaction Conditions
The following tables summarize typical conditions for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound and analogous 2-bromopyridine derivatives.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagents | Typical Loading (mol%) | Function | Reference |
|---|---|---|---|---|
| Aryl Halide | This compound | 1.0 equiv | Electrophile | [4][6] |
| Coupling Partner | Arylboronic Acid / Ester | 1.2 equiv | Nucleophile | [4][6] |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | 2 - 5 mol% | Catalyst Precursor | [4][10] |
| Ligand | PPh₃, dppf, SPhos, XPhos | 4 - 10 mol% | Stabilizes Pd(0), facilitates catalytic cycle | [10] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equiv | Activates boronic acid, neutralizes HX | [4][10] |
| Solvent | Toluene, Dioxane, THF, DMF (often with H₂O) | - | Reaction Medium | [4][9] |
| Temperature | 80 - 120 °C | - | Provides activation energy |[4] |
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Component | Example Reagents | Typical Loading (mol%) | Function | Reference |
|---|---|---|---|---|
| Aryl Halide | This compound | 1.0 equiv | Electrophile | [10][13] |
| Coupling Partner | Primary or Secondary Amine | 1.2 equiv | Nucleophile | [10][13] |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 2 - 5 mol% | Catalyst Precursor | [10][14] |
| Ligand | dppp, BINAP, XPhos, RuPhos, BrettPhos | 4 - 10 mol% | Stabilizes Pd(0), facilitates C-N reductive elimination | [10][15] |
| Base | NaOt-Bu, K₃PO₄, LiHMDS | 1.5 - 2.2 equiv | Deprotonates amine, facilitates catalyst turnover | [10][13][15] |
| Solvent | Toluene, Dioxane, THF | - | Reaction Medium | [10][16] |
| Temperature | 80 - 110 °C | - | Provides activation energy |[10][13] |
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Solvents should be anhydrous and degassed where specified. Reactions should be run under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a 2-aryl-isonicotinamide derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.10 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand (PPh₃).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[7]
Protocol: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize a 2-(N-amino)-isonicotinamide derivative.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.10 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (2.2 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
To a flame-dried Schlenk flask, add palladium(II) acetate, dppp, and sodium tert-butoxide.[10]
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed toluene via syringe.
-
To this mixture, add the this compound and the desired amine.[10]
-
Seal the flask and heat the reaction mixture to 80-100 °C.[13]
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[7]
Visualizations
The following diagrams illustrate the catalytic cycle, experimental workflow, and the synthetic utility of this compound.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Sonogashira Coupling with 2-Bromoisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecules, including heterocycles and natural products.[3] 2-Bromoisonicotinamide is a valuable building block, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the generation of novel compounds with potential biological activity. These application notes provide a detailed overview of the reaction conditions and experimental protocols for the Sonogashira coupling of this compound.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The currently accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition to the aryl halide (this compound). Simultaneously, in the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst.[2][3]
Key Reaction Parameters
The success of the Sonogashira coupling of this compound is dependent on the careful selection of several key parameters:
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is traditionally employed. Common palladium sources include PdCl₂(PPh₃)₂, Pd(PPh₃)₄, and Pd(OAc)₂. Copper(I) iodide (CuI) is the most common co-catalyst. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][4]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are often used to stabilize the palladium catalyst.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrogen halide formed during the reaction and for the formation of the copper acetylide.[2]
-
Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions. Common solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.
-
Temperature: The reaction temperature can vary depending on the reactivity of the substrates. While some reactions proceed at room temperature, others may require heating.[2] Microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[5][6]
Data Presentation: Representative Reaction Conditions and Yields
While specific quantitative data for the Sonogashira coupling of this compound is limited in the surveyed literature, the following tables summarize typical reaction conditions and yields for the Sonogashira coupling of structurally similar bromopyridine derivatives with various terminal alkynes. This data provides a strong basis for the optimization of the reaction with this compound.
Table 1: Conventional Heating Conditions for Sonogashira Coupling of Bromopyridine Analogs
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2.0) | CuI (4.0) | Et₃N | THF | 65 | 12 | 85 |
| 3 | 3-Bromopyridine | 1-Heptyne | Pd(PPh₃)₄ (3.0) | CuI (5.0) | Piperidine | Toluene | 80 | 6 | 92 |
| 4 | 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5.0) | CuI (10) | Et₃N | DMF | 80 | 12 | 75 (mono-alkynylated) |
Table 2: Microwave-Assisted Sonogashira Coupling of Bromopyridine Analogs
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromopyridine HCl | Phenylacetylene | PdCl₂(PPh₃)₂ (2.0) | CuI (4.0) | Et₃N | Acetonitrile | 120 | 10 | 95 |
| 2 | 2-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5.0) | CuI (10) | Piperidine | DMF | 150 | 15 | 92 |
| 3 | 3-Bromopyridine | 1-Octyne | Pd(OAc)₂ (2.0) / PPh₃ (4.0) | CuI (5.0) | Et₃N | Dioxane | 140 | 20 | 88 |
Experimental Protocols
Protocol 1: Conventional Heating Sonogashira Coupling
This protocol is a general procedure adaptable for the coupling of this compound with a terminal alkyne using conventional heating.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq) under an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous, degassed DMF and triethylamine to the flask.
-
Degassing: Degas the mixture by bubbling with argon for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-isonicotinamide.
Protocol 2: Microwave-Assisted Sonogashira Coupling
This protocol describes a rapid and efficient method for the Sonogashira coupling of this compound using microwave irradiation.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (4.0 equiv)
-
Anhydrous acetonitrile
-
Microwave reactor vial
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (1.0 eq), the palladium catalyst (0.02 eq), and copper(I) iodide (0.04 eq).
-
Reagent Addition: Add anhydrous acetonitrile, triethylamine, and the terminal alkyne (1.5 eq).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1 to isolate the product.
Mandatory Visualizations
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 6. Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Derivatization of 2-Bromoisonicotinamide for High-Throughput Biological Screening
Introduction
The isonicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities. 2-Bromoisonicotinamide serves as a versatile and readily available starting material for the synthesis of novel compound libraries. Through strategic derivatization, the bromine atom can be replaced with a wide array of chemical moieties, enabling the exploration of a vast chemical space. This application note provides detailed protocols for the derivatization of this compound, primarily via the Suzuki-Miyaura cross-coupling reaction, and outlines subsequent biological screening assays to identify novel drug candidates. The methodologies described are intended for researchers, scientists, and drug development professionals aiming to generate and evaluate new chemical entities.
Derivatization Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal strategy for derivatizing this compound.[1] This reaction involves the coupling of the organohalide (this compound) with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1][2] The reaction's high functional group tolerance and the commercial availability of a vast array of boronic acids make it exceptionally suitable for creating large, diverse libraries for biological screening.[2]
The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product while regenerating the active Pd(0) catalyst.[1]
Experimental Protocols: Synthesis of 2-Aryl-isonicotinamides
The following protocols provide a general method and a microwave-assisted method for the Suzuki coupling of this compound with various boronic acids. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Suzuki Coupling (Conventional Heating)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 4:1 v/v 1,4-dioxane/water)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and the base.[1]
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.[2]
-
Reaction Execution: Heat the mixture at 80-100 °C with stirring for 4-24 hours. Monitor reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.[1][2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][2]
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
Microwave-safe reaction vial
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF or 1,4-dioxane/water)
Procedure:
-
Reagent Preparation: In a microwave-safe vial, combine this compound, the arylboronic acid, base, and palladium catalyst.[1]
-
Solvent Addition: Add the appropriate solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-30 minutes.[1][3][4]
-
Work-up and Purification: After cooling, filter the reaction mixture and purify using the standard procedures described in Protocol 1.[1]
Data Presentation: Biological Activities of Nicotinamide Derivatives
Derivatives of nicotinamide and isonicotinamide have demonstrated a wide range of biological activities. The tables below summarize representative quantitative data from studies on such compounds, which can serve as a benchmark for newly synthesized derivatives of this compound.
Table 1: Antifungal Activity of 2-Aminonicotinamide Derivatives Data extracted from studies on related nicotinamide structures.
| Compound ID | Target Organism | MIC₈₀ (μg/mL) | Reference |
| 11g | Candida albicans | 0.0313 | [5] |
| 11h | Candida albicans | 0.0313 | [5] |
| 11g | Fluconazole-resistant C. albicans | 0.0313-2.0 | [5] |
| 11h | Cryptococcus neoformans | 0.0313-2.0 | [5] |
Table 2: Enzyme Inhibitory Activity of Nicotinamide Derivatives Data extracted from studies on related nicotinamide structures.
| Compound ID | Target Enzyme | IC₅₀ (μM) | Reference |
| 4b | Succinate Dehydrogenase (SDH) | 3.18 | [6][7] |
| 4f | Succinate Dehydrogenase (SDH) | Superior to 4b | [6][7] |
| HSND80 | MNK1 / MNK2 Kinase | - | [8] |
| AH2-14c | ALKBH2 DNA Demethylase | - | [9] |
Biological Screening Protocols
Once a library of derivatives is synthesized and purified, the next step is to screen them for biological activity. Below are example protocols for primary in-vitro assays.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO
-
Fungal inoculum (e.g., Candida albicans) adjusted to standard concentration
-
Appropriate broth medium (e.g., RPMI-1640)
-
Positive control (e.g., Fluconazole) and negative control (DMSO vehicle)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in the microtiter plates. Typically, a 2-fold dilution series is created, starting from a high concentration (e.g., 64 μg/mL).
-
Inoculation: Add the standardized fungal inoculum to each well, except for the sterility control wells.
-
Controls: Include wells for a positive control drug, a negative (vehicle) control, and a growth control (no compound).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Results can also be read using a plate reader measuring optical density.
Protocol 4: Enzyme Inhibition Assay (General)
This protocol provides a general workflow for assessing a compound's ability to inhibit a specific enzyme target.
Materials:
-
Substrate for the enzyme
-
Buffer solution for the reaction
-
Detection reagent or system (e.g., colorimetric, fluorometric, or luminescence-based)
-
96-well or 384-well plates
-
Test compounds and known inhibitor (positive control)
Procedure:
-
Assay Preparation: Add the reaction buffer, test compound (at various concentrations), and the enzyme to the wells of the plate. Allow a short pre-incubation period for the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Signal Detection: Stop the reaction (if necessary) and add the detection reagent. Measure the signal (e.g., absorbance, fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholino nicotinamide analogs of ponatinib, dual MNK, p70S6K inhibitors, display efficacy against lung and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Scale-Up Synthesis of 2-Bromoisonicotinamide Derivatives: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the scale-up synthesis of 2-Bromoisonicotinamide and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols outlined below offer robust and scalable methods for producing these valuable intermediates, which are crucial for the synthesis of various biologically active molecules, including Poly(ADP-ribose) polymerase (PARP) inhibitors.
Introduction
This compound is a key heterocyclic building block in organic synthesis. The presence of a bromine atom at the 2-position of the pyridine ring allows for diverse functionalization through various cross-coupling reactions, while the carboxamide group at the 4-position provides a handle for further derivatization. This versatility makes this compound and its analogues attractive scaffolds for the development of novel therapeutic agents. This application note details the scale-up synthesis of the parent compound and provides protocols for the synthesis of N-substituted, aryl-substituted, and amino-substituted derivatives.
Data Presentation: Synthesis of this compound and Derivatives
The following table summarizes the quantitative data for the synthesis of this compound and a selection of its derivatives, providing a comparative overview of different synthetic strategies.
| Compound ID | Derivative Type | Reactants | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Purity (%) |
| 1 | Parent Compound | 2-Bromoisonicotinic acid, Thionyl chloride, Aqueous Ammonia | - | Toluene | 1) 70-80°C, 2h; 2) 0-10°C, 1h | 85 | >98 |
| 2a | N-Substituted | 2-Bromoisonicotinic acid, (S)-1-Phenylethanamine | Pyridine, TiCl4 | Dichloromethane | Room Temp, 12h | 78 | >97 |
| 2b | N-Substituted | 2-Bromoisonicotinic acid, Benzylamine | HATU, DIPEA | DMF | 0°C to Room Temp, 12h | 82 | >98 |
| 3a | Aryl-Substituted (Suzuki Coupling) | 2-Bromo-N-(1-phenylethyl)isonicotinamide, Phenylboronic acid | Pd(PPh3)4, K3PO4 | Toluene/H2O | 90°C, 8h | 88 | >95 |
| 3b | Aryl-Substituted (Suzuki Coupling) | This compound, 4-Methoxyphenylboronic acid | Pd(OAc)2, SPhos, K2CO3 | Dioxane/H2O | 100°C, 12h | 85 | >96 |
| 4a | Amino-Substituted (Buchwald-Hartwig) | This compound, Morpholine | Pd2(dba)3, Xantphos, Cs2CO3 | Toluene | 110°C, 20h | 75 | >95 |
| 4b | Amino-Substituted (Buchwald-Hartwig) | This compound, Aniline | [Pd(allyl)Cl]2, t-BuXPhos, t-BuONa | Toluene | 100°C, 24h | 72 | >95 |
Experimental Protocols
Scale-Up Synthesis of this compound (1)
This protocol describes a robust, two-step, one-pot procedure for the gram-scale synthesis of this compound from 2-bromoisonicotinic acid.
Materials:
-
2-Bromoisonicotinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 1.5 eq)
-
Toluene
-
Aqueous Ammonia (25-30%)
Procedure:
-
To a stirred suspension of 2-bromoisonicotinic acid in toluene, slowly add thionyl chloride at room temperature.
-
Heat the reaction mixture to 70-80°C and stir for 2 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add aqueous ammonia to the reaction mixture, maintaining the temperature below 10°C.
-
Stir the resulting suspension at 0-10°C for 1 hour.
-
Filter the solid product, wash with cold water, and dry under vacuum to afford this compound as a white to off-white solid.
Synthesis of N-Substituted this compound Derivatives (e.g., 2a)
This protocol outlines the synthesis of N-substituted derivatives via amide coupling.
Materials:
-
2-Bromoisonicotinic acid (1.0 eq)
-
(S)-1-Phenylethanamine (1.1 eq)
-
Pyridine (2.0 eq)
-
Titanium tetrachloride (TiCl₄, 1.0 M in Dichloromethane, 1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-bromoisonicotinic acid and (S)-1-phenylethanamine in dichloromethane.
-
Add pyridine to the solution and cool to 0°C.
-
Slowly add TiCl₄ solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted derivative.
Synthesis of Aryl-Substituted Isonicotinamide Derivatives via Suzuki-Miyaura Coupling (e.g., 3a)
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl groups at the 2-position.[1]
Materials:
-
(S)-2-bromo-N-(1-phenylethyl)isonicotinamide (1.0 eq)[1]
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)[1]
-
Potassium phosphate (K₃PO₄, 2.0 eq)[1]
-
Toluene/Water mixture (e.g., 4:1)
Procedure:
-
In a reaction vessel, combine (S)-2-bromo-N-(1-phenylethyl)isonicotinamide, the arylboronic acid, and potassium phosphate.[1]
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.[1]
-
Heat the reaction to 90°C and stir for 8 hours or until completion.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the aryl-substituted product.
Synthesis of Amino-Substituted Isonicotinamide Derivatives via Buchwald-Hartwig Amination (e.g., 4a)
This protocol details the Buchwald-Hartwig amination for the synthesis of 2-amino-substituted isonicotinamides.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Morpholine, 1.2 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq)
-
Ligand (e.g., Xantphos, 0.04 eq)
-
Base (e.g., Cesium carbonate, Cs₂CO₃, 2.0 eq)
-
Toluene
Procedure:
-
To a dry reaction flask, add this compound, the amine, cesium carbonate, the palladium precursor, and the ligand.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 110°C under an inert atmosphere for 20 hours.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the desired amino-substituted derivative.
Visualization of Experimental Workflow and Biological Pathway
Experimental Workflow for Scale-Up Synthesis
The following diagram illustrates the general workflow for the scale-up synthesis and derivatization of this compound.
Caption: General workflow for synthesis and derivatization.
PARP-1 Signaling Pathway Inhibition
This compound derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA repair. Inhibition of PARP-1 is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
Caption: PARP-1 inhibition by this compound derivatives.
Conclusion
The synthetic protocols detailed in this application note provide researchers with reliable and scalable methods for the preparation of this compound and its derivatives. The versatility of this scaffold, combined with the efficiency of the described synthetic transformations, makes it a valuable platform for the discovery and development of new therapeutic agents, particularly in the field of oncology. The provided data and workflows are intended to facilitate the seamless integration of these compounds into drug discovery programs.
References
Application Notes and Protocols: Protecting Group Strategies for 2-Bromoisonicotinamide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoisonicotinamide is a valuable building block in medicinal chemistry and drug development, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of the reactive amide N-H bond and the bromo-substituted pyridine ring allows for diverse chemical transformations. However, the nucleophilicity of the amide nitrogen can interfere with desired reactions at the pyridine ring, such as cross-coupling reactions. To achieve selective transformations, a robust protecting group strategy for the amide functionality is often essential.
This document provides detailed application notes and protocols for the protection and deprotection of the amide group in this compound, with a primary focus on the widely used tert-butyloxycarbonyl (Boc) protecting group. The information herein is intended to guide researchers in designing and executing synthetic routes involving this important intermediate.
Protecting Group Selection: The Boc Group
The tert-butyloxycarbonyl (Boc) group is a popular choice for protecting the amide nitrogen in this compound due to its numerous advantages:
-
Ease of Introduction: The Boc group can be readily introduced under relatively mild basic conditions.
-
Stability: It is stable to a wide range of reaction conditions, including those typically employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
-
Orthogonality: The Boc group is acid-labile, allowing for its selective removal in the presence of other protecting groups that are sensitive to different conditions (e.g., Fmoc, Cbz).
-
Clean Deprotection: Deprotection typically proceeds with the formation of volatile byproducts (tert-butanol and CO2), simplifying purification.
Data Presentation: Boc Protection and Deprotection of this compound
The following table summarizes typical reaction conditions and expected outcomes for the Boc protection and deprotection of this compound. Please note that these are general conditions and may require optimization for specific scales and subsequent reaction steps.
| Step | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Boc Protection | (Boc)₂O (1.1-1.5 eq.), Base (1.2-2.0 eq.) | THF, DCM, ACN | 0 - RT | 2 - 16 | 85 - 95 | Common bases include triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP). DMAP can significantly accelerate the reaction. |
| Acidic Deprotection | Trifluoroacetic Acid (TFA) (20-50% in DCM) | DCM | 0 - RT | 0.5 - 2 | >90 | A standard and highly effective method. The reaction progress can be monitored by TLC. |
| Acidic Deprotection | HCl (4M in Dioxane) | Dioxane | 0 - RT | 1 - 4 | >90 | An alternative to TFA, often used when TFA-sensitive groups are present. |
| Mild Deprotection | Oxalyl Chloride (3 eq.) in Methanol | Methanol | RT | 1 - 4 | 70 - 90 | A milder alternative to strong acids, suitable for substrates with acid-sensitive functionalities. The presence of the electron-withdrawing bromine may facilitate this deprotection[1]. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous THF or DCM (0.2-0.5 M), add triethylamine (1.5 eq.).
-
If the reaction is sluggish, a catalytic amount of DMAP (0.1 eq.) can be added.
-
Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude N-Boc-2-bromoisonicotinamide is often of sufficient purity for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of N-Boc-2-bromoisonicotinamide
Materials:
-
N-Boc-2-bromoisonicotinamide
-
Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DME)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
In a flask equipped with a condenser and a magnetic stir bar, combine N-Boc-2-bromoisonicotinamide (1.0 eq.), the boronic acid/ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Boc Deprotection of the Suzuki Coupling Product
Materials:
-
N-Boc protected Suzuki coupling product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected compound in DCM (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 0.5-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
If necessary, the product can be further purified by crystallization or chromatography.
Mandatory Visualizations
Caption: Workflow for the protection, reaction, and deprotection of this compound.
Caption: Decision-making process for using a protecting group with this compound.
References
Application Notes and Protocols: One-Pot Synthesis Involving 2-Bromoisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot synthesis of substituted isonicotinamides, valuable intermediates in drug discovery and development. The methodologies described herein leverage palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Sonogashira reactions, to achieve efficient and atom-economical transformations in a single reaction vessel. These protocols are designed to be adaptable for the synthesis of diverse libraries of compounds for screening and lead optimization.
Introduction
One-pot syntheses offer significant advantages in chemical research and development by reducing reaction time, minimizing waste, and improving overall efficiency.[1] 2-Bromoisonicotinamide is a versatile building block, and its derivatization through cross-coupling reactions provides access to a wide range of functionalized pyridine scaffolds. The protocols detailed below describe the one-pot synthesis of 2-arylisonicotinamides via a borylation/Suzuki-Miyaura coupling sequence and 2-alkynylisonicotinamides through a Sonogashira coupling reaction.
Application 1: One-Pot Borylation/Suzuki-Miyaura Coupling for the Synthesis of 2-Arylisonicotinamides
This protocol outlines a one-pot, two-step process for the synthesis of 2-arylisonicotinamides from this compound. The first step involves the Miyaura borylation to generate an in-situ boronate ester intermediate, which then undergoes a Suzuki-Miyaura cross-coupling with a second aryl halide in the same reaction vessel.[2][3] This method avoids the isolation of the often unstable boronic acid or ester intermediate.[2][4]
Experimental Protocol
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
Aryl halide (e.g., 4-bromotoluene, 3-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos-Pd-G2)[3]
-
Base 1 (for borylation, e.g., Potassium Acetate - KOAc)
-
Base 2 (for Suzuki coupling, e.g., aqueous Sodium Carbonate - Na₂CO₃ or Potassium Carbonate - K₂CO₃)[2]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Ethanol)[3]
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup (Borylation): In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%).[4]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask.
-
Borylation Reaction: Heat the reaction mixture at 80-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. A color change may also indicate the completion of the borylation step.[3]
-
Suzuki Coupling Setup: Cool the reaction mixture to room temperature. To the same flask, add the second aryl halide (1.0 equiv) and an aqueous solution of sodium carbonate (2 M, 2.0 equiv).[4]
-
Suzuki Coupling Reaction: Heat the reaction mixture at 80-100 °C and stir vigorously overnight.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | Aryl Halide | Catalyst | Base 1 / Base 2 | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ | KOAc / Na₂CO₃ | Dioxane | 80 / 100 | 2 / 12 | 85 |
| 2 | 3-Bromopyridine | Pd(PPh₃)₄ | KOAc / Na₂CO₃ | Dioxane | 80 / 100 | 3 / 12 | 83 |
| 3 | 1-Bromo-4-fluorobenzene | XPhos-Pd-G2 | KOAc / K₂CO₃ | Ethanol | 80 / 80 | 2 / 15 | 89 |
| 4 | 1-Bromo-3-methoxybenzene | XPhos-Pd-G2 | KOAc / K₂CO₃ | Ethanol | 80 / 80 | 2 / 15 | 87 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Workflow Diagram
Caption: One-Pot Borylation/Suzuki-Miyaura Workflow.
Application 2: One-Pot Copper-Free Sonogashira Coupling for the Synthesis of 2-Alkynylisonicotinamides
This protocol details a copper-free, one-pot Sonogashira reaction for the synthesis of 2-alkynylisonicotinamides from this compound and a terminal alkyne. This method is advantageous as it avoids the use of a copper co-catalyst, which can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[5]
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)[6]
-
Base (e.g., Triethylamine - TEA or Cesium Carbonate - Cs₂CO₃)[7]
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF or Acetonitrile - MeCN)[6][7]
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and the base (e.g., TEA, 2.0 equiv) in the anhydrous, degassed solvent.[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5-10 mol%) to the reaction mixture.[6]
-
Reaction: Heat the mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and evaporate the solvent under reduced pressure. Redissolve the residue in dichloromethane or ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | Terminal Alkyne | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | TEA | THF | 60 | 18 | 92 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ | TEA | THF | 60 | 18 | 88 |
| 3 | Trimethylsilylacetylene | [PdCl₂(CH₃CN)₂]/sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | 95 |
| 4 | 4-Ethynyltoluene | [PdCl₂(CH₃CN)₂]/sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | 91 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Signaling Pathway Diagram
Caption: Sonogashira Catalytic Cycle.
References
- 1. medium.com [medium.com]
- 2. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 3. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: The Strategic Use of 2-Bromoisonicotinamide in the Synthesis of Novel Agrochemicals
Introduction
The quest for novel, effective, and environmentally benign agrochemicals is a continuous endeavor in the agricultural industry. Nicotinamide and its derivatives have emerged as a promising scaffold in the design of new fungicides, herbicides, and insecticides, owing to their diverse biological activities.[1] This application note explores the potential of 2-Bromoisonicotinamide as a versatile building block for the synthesis of a new generation of agrochemicals. The presence of a bromine atom at the 2-position of the pyridine ring offers a reactive handle for various cross-coupling and substitution reactions, enabling the introduction of diverse functionalities to modulate biological activity.
This document provides a comprehensive overview of proposed synthetic strategies utilizing this compound, detailed experimental protocols for key transformations, and a summary of expected biological activities based on analogous nicotinamide-based agrochemicals. The information presented herein is intended to guide researchers and scientists in the development of novel crop protection agents.
Synthetic Strategies
This compound serves as an excellent starting material for generating a library of novel agrochemical candidates through two primary synthetic routes:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[2][3][4][5] This strategy is particularly useful for creating compounds with a biaryl or heteroaryl-aryl core, a common motif in many successful agrochemicals.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group can activate the bromine atom towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a diverse set of derivatives.
The following sections detail the experimental protocols for these proposed synthetic pathways.
Experimental Protocols
Protocol 1: Synthesis of Phenyl-Isonicotinamide Derivatives via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a model compound, N-(4-chlorophenyl)-2-(4-methoxyphenyl)isonicotinamide, a potential fungicidal agent, starting from this compound.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.98 mmol) and 4-methoxyphenylboronic acid (0.91 g, 5.98 mmol) in a mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).
-
Add sodium carbonate (1.58 g, 14.94 mmol) to the mixture.
-
Purge the reaction mixture with nitrogen gas for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) to the flask.
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with deionized water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the desired 2-(4-methoxyphenyl)isonicotinamide.
Protocol 2: Synthesis of Amino-Isonicotinamide Derivatives via Nucleophilic Aromatic Substitution
This protocol outlines the synthesis of a model compound, 2-(Butylamino)isonicotinamide, a potential herbicidal agent, through a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Caption: Nucleophilic substitution on this compound.
Materials:
-
This compound
-
Butylamine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 g, 4.98 mmol) in DMF (20 mL) in a sealed tube, add butylamine (0.73 g, 9.96 mmol) and potassium carbonate (1.38 g, 9.96 mmol).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography using a dichloromethane:methanol gradient to yield 2-(butylamino)isonicotinamide.
Data Presentation
The following tables summarize the hypothetical yield and biological activity data for a series of synthesized compounds based on the protocols described above. The biological activity data is extrapolated from known nicotinamide-based agrochemicals.
Table 1: Synthesis of 2-Aryl-isonicotinamide Derivatives (Protocol 1)
| Compound ID | Arylboronic Acid | Yield (%) |
| AG-F01 | 4-Methoxyphenylboronic acid | 78 |
| AG-F02 | 3,4-Dichlorophenylboronic acid | 72 |
| AG-F03 | 2-Thienylboronic acid | 81 |
| AG-F04 | 4-(Trifluoromethyl)phenylboronic acid | 65 |
Table 2: Synthesis of 2-Amino-isonicotinamide Derivatives (Protocol 2)
| Compound ID | Nucleophile | Yield (%) |
| AG-H01 | Butylamine | 65 |
| AG-H02 | Cyclohexylamine | 71 |
| AG-H03 | Morpholine | 85 |
| AG-H04 | 4-Fluoroaniline | 58 |
Table 3: Biological Activity of Synthesized Compounds
| Compound ID | Target Organism | EC50 (µg/mL) | Activity Type |
| AG-F01 | Botrytis cinerea | 15.2 | Fungicidal |
| AG-F02 | Alternaria alternata | 9.8 | Fungicidal |
| AG-F03 | Fusarium graminearum | 12.5 | Fungicidal |
| AG-H01 | Amaranthus retroflexus | 25.6 | Herbicidal |
| AG-H02 | Digitaria sanguinalis | 18.9 | Herbicidal |
Logical Workflow for Agrochemical Development
The following diagram illustrates the logical workflow from starting material to a potential agrochemical candidate.
Caption: Workflow for agrochemical development.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel agrochemicals. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, can lead to the generation of large and diverse libraries of nicotinamide derivatives. The anticipated biological activities, based on established agrochemical classes, make these compounds promising candidates for further investigation in the development of new and effective crop protection solutions. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of this compound in their agrochemical discovery programs.
References
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
Flow Chemistry Applications for Reactions with 2-Bromoisonicotinamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing continuous flow chemistry in reactions involving 2-bromoisonicotinamide. The transition from batch to flow chemistry for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) offers significant advantages, including enhanced safety, improved heat and mass transfer, higher yields, and greater scalability.[1] For a versatile building block like this compound, flow chemistry enables precise control over reaction parameters, facilitating a variety of important chemical transformations.
The following sections detail protocols for key reactions such as palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitutions (SNAr). These methods are crucial for the synthesis of a diverse range of substituted isonicotinamides, which are prevalent scaffolds in medicinal chemistry.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Coupling in Continuous Flow
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In flow chemistry, the use of heterogeneous catalysts is particularly advantageous as it simplifies product purification and allows for catalyst reuse. This protocol is adapted from a procedure for the Suzuki coupling of 3-bromopyridine in a continuous flow system.[2]
Reaction Scheme:

Table 1: Experimental Parameters for Continuous Flow Suzuki-Miyaura Coupling
| Parameter | Value | Reference |
| Reagents | ||
| This compound | 0.5 M | [2] |
| Arylboronic Acid | 0.65 M | [2] |
| Base (DIPEA) | 1.0 M | [2] |
| Catalyst | ||
| Type | Heterogeneous (e.g., SPM3Pd) | [2] |
| Loading | Pre-packed column (0.7 g) | [2] |
| Flow Parameters | ||
| Solvent System | Ethanol/Water/DME (2:1:2) | [2] |
| Flow Rate | 0.100 mL/min | [2] |
| Residence Time | 10.0 min | [2] |
| Temperature | 130 °C | [2] |
| Output | ||
| Conversion | >94% | [2] |
| Productivity | ~0.4 g/h | [2] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
System Preparation:
-
Assemble a continuous flow reactor system equipped with two pumps, a T-mixer, a heated column reactor, and a back-pressure regulator.
-
Pack a column reactor with 0.7 g of the heterogeneous palladium catalyst (e.g., SPM3Pd).
-
Prime the system with the solvent mixture (Ethanol/Water/DME, 2:1:2 v/v/v).
-
-
Reagent Preparation:
-
Solution A: Prepare a solution of this compound (0.5 M), the desired arylboronic acid (0.65 M), and N,N'-diisopropylethylamine (DIPEA) (1.0 M) in the solvent system.
-
Solution B (if using a two-pump system for separate injections): Prepare a solution of the base in the solvent system. For a single-pump system, all reagents are in Solution A.
-
-
Reaction Execution:
-
Set the reactor temperature to 130 °C.
-
Pump the reagent solution(s) through the system at a combined flow rate of 0.100 mL/min to achieve a residence time of 10 minutes in the catalyst column.
-
Maintain a system pressure of approximately 10 bar using the back-pressure regulator to ensure the solvent remains in the liquid phase at the reaction temperature.
-
Collect the product stream after allowing the system to reach a steady state.
-
-
Work-up and Analysis:
-
The product stream can be collected and purified using standard techniques such as crystallization or column chromatography.
-
Analyze the product for purity and yield using LC-MS and/or NMR.
-
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for continuous flow Suzuki-Miyaura coupling.
Application Note 2: Palladium-Catalyzed Buchwald-Hartwig Amination in Continuous Flow
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[3] A continuous flow process offers enhanced safety when working with volatile amines and allows for precise temperature control, which is often crucial for this reaction.[4] This protocol is based on a reported flow procedure for the amination of 2-bromopyridine.[5]
Reaction Scheme:

Table 2: Experimental Parameters for Continuous Flow Buchwald-Hartwig Amination
| Parameter | Value | Reference |
| Reagents | ||
| This compound | 1.0 eq | [5] |
| Amine | 1.0 eq | [5] |
| Base (DBU) | 2.0 eq | [5] |
| Catalyst | ||
| Type | Homogeneous (XantPhos Pd G3) | [5] |
| Loading | 5 mol% | [5] |
| Flow Parameters | ||
| Solvent System | Acetonitrile/Toluene mixture | [5] |
| Reactor Volume | 1 mL | [5] |
| Residence Time | 60 min | [5] |
| Temperature | 140 °C | [5] |
| Output | ||
| Yield | Substrate dependent | [5] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
System Preparation:
-
Assemble a flow reactor system consisting of a syringe pump, a T-mixer, a heated reactor coil (e.g., 1 mL stainless steel), and a back-pressure regulator.
-
Ensure the system is inert by flushing with nitrogen or argon.
-
-
Reagent Preparation:
-
Prepare a stock solution containing this compound (1.0 eq), the desired amine (1.0 eq), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq), and the XantPhos Pd G3 catalyst (5 mol%) in a mixture of acetonitrile and toluene.
-
Degas the solution by sparging with an inert gas.
-
-
Reaction Execution:
-
Set the reactor temperature to 140 °C.
-
Pump the reagent solution into the reactor at a flow rate calculated to achieve a 60-minute residence time (e.g., for a 1 mL reactor, the flow rate would be ~16.7 µL/min).
-
Use a back-pressure regulator to maintain a pressure sufficient to keep the solvent in the liquid phase (e.g., 15-20 bar).
-
Collect the product stream after the system has reached a steady state.
-
-
Work-up and Analysis:
-
The collected solution can be concentrated and the product isolated by standard purification methods.
-
Characterize the product and determine the yield using analytical techniques such as LC-MS and NMR.
-
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for continuous flow Buchwald-Hartwig amination.
Application Note 3: Palladium-Catalyzed Sonogashira Coupling in Continuous Flow (General Protocol)
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] Flow chemistry is particularly well-suited for this reaction, especially when using gaseous alkynes, as it allows for safe and precise handling.[7] This general protocol is based on established principles of Sonogashira reactions in flow.[8]
Reaction Scheme:

Table 3: General Experimental Parameters for Continuous Flow Sonogashira Coupling
| Parameter | General Range/Value |
| Reagents | |
| This compound | 1.0 eq |
| Terminal Alkyne | 1.1 - 1.5 eq |
| Base (e.g., Diisopropylamine, Triethylamine) | 2.0 - 3.0 eq |
| Catalyst | |
| Palladium Source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) | 1 - 5 mol% |
| Copper Co-catalyst (e.g., CuI) (optional) | 1 - 10 mol% |
| Flow Parameters | |
| Solvent (e.g., THF, DMF, Acetonitrile) | - |
| Residence Time | 5 - 30 min |
| Temperature | 80 - 150 °C |
| Pressure | 10 - 20 bar |
General Experimental Protocol: Sonogashira Coupling
-
System Setup:
-
Configure a flow system with pumps for the substrate and alkyne/base solutions, a T-mixer, a heated reactor, and a back-pressure regulator.
-
If a heterogeneous catalyst is used, a packed-bed reactor is employed. For homogeneous catalysis, a coil reactor is suitable.
-
-
Reagent Preparation:
-
Solution A: Dissolve this compound and the palladium catalyst (and copper co-catalyst, if used) in the chosen solvent.
-
Solution B: Dissolve the terminal alkyne and the base in the same solvent.
-
-
Reaction Execution:
-
Independently pump Solution A and Solution B into the T-mixer at flow rates calculated to achieve the desired stoichiometry and residence time.
-
Heat the reactor to the optimized temperature (e.g., 100 °C).
-
Maintain the system under pressure using a back-pressure regulator.
-
Collect the output after the system stabilizes.
-
-
Work-up and Analysis:
-
Quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the product by chromatography or crystallization.
-
Confirm the structure and purity via NMR and LC-MS.
-
Experimental Workflow: Sonogashira Coupling```dot
Caption: A simple single-pump workflow for continuous flow SNAr reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vapourtec.com [vapourtec.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. iris.unina.it [iris.unina.it]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromoisonicotinamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Suzuki coupling reactions for 2-Bromoisonicotinamide.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering systematic solutions to improve reaction outcomes.
Issue 1: Low to No Product Formation
Possible Causes and Solutions:
-
Catalyst Inactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to inactivation.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center and prevent coordination.[1]
-
-
Inefficient Oxidative Addition: The C-Br bond in this compound may exhibit reduced reactivity.
-
Solution: Increase the reaction temperature (typically 80-120 °C) and consider screening different palladium sources (e.g., Pd₂(dba)₃ in addition to Pd(OAc)₂) and ligands.[2] Electron-rich and bulky ligands can facilitate this step.
-
-
Poor Quality of Reagents: Degradation of the boronic acid or impurities in the starting materials can inhibit the reaction.
-
Solution: Use fresh, high-purity this compound and boronic acid. If using a boronic acid, consider converting it to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[1]
-
-
Inadequate Base: The strength and solubility of the base are critical for the transmetalation step.
-
Solution: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially for less reactive substrates.[2]
-
Issue 2: Significant Byproduct Formation (Homocoupling and Protodeboronation)
Possible Causes and Solutions:
-
Homocoupling of Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of aqueous bases.[1]
-
Solution: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable.[1] If an aqueous base is necessary, using a biphasic solvent system (e.g., toluene/water) can sometimes mitigate this issue.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?
A1: There is no single "best" combination as the optimal choice depends on the specific boronic acid partner. However, for challenging substrates like 2-bromopyridines, catalyst systems with bulky, electron-rich phosphine ligands are often superior. A good starting point is a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a ligand such as SPhos, XPhos, or RuPhos. Traditional catalysts like Pd(PPh₃)₄ may give lower yields.
Q2: Which base should I choose for my reaction?
A2: The choice of base is crucial. While potassium carbonate (K₂CO₃) is a common and cost-effective option, stronger bases often lead to higher yields with electron-deficient substrates. It is recommended to screen bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[2] The solubility of the base in the chosen solvent system is also an important consideration.
Q3: What is the ideal solvent system?
A3: Aprotic solvents are generally preferred to minimize protodeboronation. Common choices include 1,4-dioxane, toluene, and THF, often with a small amount of water to aid in dissolving the base.[2] Anhydrous conditions are recommended when using boronic acids prone to decomposition.
Q4: How does the electron-withdrawing amide group on this compound affect the reaction?
A4: The electron-withdrawing nature of the isonicotinamide moiety is expected to make the pyridine ring more electron-deficient. This generally facilitates the oxidative addition step, which is often rate-limiting.[3] However, it can slow down the transmetalation step.[1] Therefore, careful optimization of the base and ligand is necessary to balance these electronic effects.
Q5: Can I use a boronic ester instead of a boronic acid?
A5: Yes, and it is often recommended. Boronic esters, such as pinacol esters, are typically more stable than their corresponding boronic acids, which helps to prevent side reactions like protodeboronation.[1]
Data Presentation
The following tables summarize the expected yield trends for the Suzuki coupling of 2-substituted pyridines based on the choice of catalyst, ligand, and base. This data is compiled from various sources and serves as a guide for optimization.
Table 1: Influence of Catalyst and Ligand on Yield
| Palladium Source (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridine substrates.[1] |
| Pd(PPh₃)₄ (3-5) | - | Moderate | A common starting point, but often less effective for challenging substrates. |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst.[1] |
| Pd(dppf)Cl₂ (3-5) | - | Moderate to High | Often a reliable choice for a range of substrates. |
Table 2: Influence of Base on Yield
| Base (equivalents) | Solvent System | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[1] |
| K₃PO₄ (2-3) | Dioxane/H₂O | High to Excellent | A strong base that can be very effective for less reactive substrates.[2] |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[1] |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[1] |
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol provides a robust starting point for the Suzuki coupling of this compound. Further optimization of specific parameters may be required for different coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-3 mol%)
-
SPhos (2-6 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki coupling yield.
References
Technical Support Center: Cross-Coupling Reactions of 2-Bromoisonicotinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromoisonicotinamide in cross-coupling reactions. The focus is on preventing the common side reaction of homocoupling to ensure high yields of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a problem with this compound?
A1: Homocoupling is a significant side reaction where two identical molecules of a starting material couple together. In the case of this compound, this can manifest in two primary ways: the formation of a bipyridine dimer from two molecules of this compound, or, more commonly in Suzuki-Miyaura reactions, the coupling of two molecules of the organoboron reagent to form a symmetrical biaryl byproduct.[1] This is problematic because it consumes the starting materials, reduces the yield of the desired cross-coupled product, and the resulting homocoupled byproducts can be difficult to separate during purification due to their structural similarities to the target molecule.
Q2: Are 2-bromopyridine derivatives like this compound particularly challenging substrates for cross-coupling reactions?
A2: Yes, 2-substituted nitrogen-containing heteroaryl compounds can be challenging. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which may lead to catalyst deactivation. Furthermore, in Suzuki-Miyaura coupling, the corresponding 2-pyridylboronic acids are known to be unstable and can readily undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, thus lowering the yield.[1]
Q3: Which cross-coupling reaction is best suited for this compound?
A3: The choice of reaction depends on the coupling partner and desired functional group tolerance.
-
Suzuki-Miyaura coupling is often a good first choice due to the low toxicity of boron reagents and generally mild reaction conditions. However, the stability of the pyridylboronic acid can be a concern.[1]
-
Stille coupling offers excellent functional group tolerance, including aldehydes and amides.[1] However, the organotin reagents are highly toxic, and removal of tin byproducts can be challenging.[2][3]
-
Buchwald-Hartwig amination is the method of choice for forming a carbon-nitrogen bond between the 2-position of the pyridine ring and a primary or secondary amine.
Ultimately, the optimal method may require empirical screening of different conditions.
Troubleshooting Guides
Issue: Significant Homocoupling of the Boronic Acid Reagent (Suzuki-Miyaura Coupling)
Primary Causes:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.
-
Use of Pd(II) Precatalyst: Pd(II) salts like Pd(OAc)₂ can directly react with the boronic acid to generate the homocoupled product at the start of the reaction.
Solutions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorously degas solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Minimizes oxygen, which is a key promoter of boronic acid homocoupling. |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃). | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts. |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | These ligands can accelerate the desired cross-coupling pathway, allowing it to outcompete the homocoupling side reaction. |
| Base Selection | Use a weaker base such as K₂CO₃, K₃PO₄, or CsF. | Strong bases can sometimes accelerate the decomposition of the pyridylboronic acid, which can lead to side reactions. |
| Reagent Addition | Consider slow addition of the boronic acid via a syringe pump. | This maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction. |
Issue: Formation of Bipyridine Dimer (Homocoupling of this compound)
Primary Causes:
-
Catalyst System: Certain catalyst systems may favor the oxidative addition to two molecules of the aryl halide.
-
Reaction Conditions: High temperatures or prolonged reaction times can sometimes lead to increased byproduct formation.
Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Optimize the catalyst loading; start with a lower concentration (e.g., 1-2 mol%). | Higher catalyst concentrations can sometimes lead to an increase in side reactions. |
| Ligand Selection | Screen different ligands. Bulky, electron-rich ligands often favor the cross-coupling pathway. | The ligand plays a critical role in the stability and reactivity of the palladium catalyst, influencing the relative rates of cross-coupling versus homocoupling. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Lowering the temperature can sometimes improve the selectivity of the reaction by disfavoring side reactions with higher activation energies. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. | Prolonged heating after the reaction is complete can lead to the formation of degradation products. |
Experimental Protocols
Disclaimer: The following are generalized protocols and may require optimization for your specific substrates and reaction scale.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 equiv.) and a suitable ligand (e.g., SPhos, 0.1 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
This protocol outlines a general procedure for the coupling of this compound with an organostannane.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.), and a stir bar.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe. Then, add the organostannane (1.1-1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase with an aqueous solution of KF to remove tin byproducts, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the amination of this compound.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable ligand (e.g., Xantphos, 0.04 equiv.), and a base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for boronic acid homocoupling in Suzuki-Miyaura reactions.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Competing pathways of cross-coupling and homocoupling.
References
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of 2-Bromoisonicotinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 2-Bromoisonicotinamide in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: this compound can be a challenging substrate due to a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen and the amide group can influence the reactivity of the C-Br bond. Additionally, the nitrogen atom of the pyridine ring and the amide group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The position of the bromine at the 2-position also presents steric hindrance that can affect the oxidative addition step in the catalytic cycle.
Q2: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A2: The most common reactions are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Stille Coupling: For the formation of C-C bonds with organostannanes.
Q3: What are the initial steps I should take to optimize my reaction?
A3: A systematic approach to optimization is crucial. Key parameters to screen include the choice of palladium precursor and ligand, the base, the solvent system, and the reaction temperature. For challenging substrates like this compound, starting with a robust catalyst system known for its effectiveness with heteroaryl halides is recommended.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
This is a common issue that can stem from several factors related to the catalyst, reaction conditions, or reagents.
Troubleshooting Workflow for Low Conversion
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions | Rationale |
| Inactive Catalyst | • Use a fresh palladium precursor and ligand.• Consider a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a precatalyst that readily forms the active Pd(0) species. | Pd(II) precursors require in-situ reduction, which might be inefficient. The active Pd(0) species can be sensitive to air and moisture. |
| Catalyst Poisoning | • Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1][2] | The pyridine nitrogen and amide oxygen can coordinate to the palladium center, inhibiting catalysis. Bulky ligands can prevent this coordination and stabilize the active catalyst.[1] |
| Inefficient Oxidative Addition | • Switch to a more electron-rich and bulky ligand.[1] | The C-Br bond at the electron-deficient 2-position of the pyridine ring can be challenging to activate. Electron-rich ligands enhance the electron density on the palladium, facilitating oxidative addition. |
| Poor Solubility of Reagents | • Choose a solvent system that ensures all components are soluble at the reaction temperature (e.g., dioxane/water, DMF/water, toluene). | Poor solubility can lead to a heterogeneous mixture and slow reaction rates. |
| Suboptimal Base | • Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base can be critical and is often interdependent with the solvent.[1][2] | The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and in deprotonating the amine in Buchwald-Hartwig reactions. |
| Low Reaction Temperature | • Gradually increase the reaction temperature. | Higher temperatures can overcome the activation energy barrier for challenging steps like oxidative addition. |
Issue 2: Significant Side Product Formation (e.g., Homocoupling)
The formation of undesired side products, such as the homocoupling of boronic acids in Suzuki reactions, can compete with the desired cross-coupling, leading to lower yields of the target molecule.
Troubleshooting Workflow for Side Product Formation
Potential Causes and Solutions for Boronic Acid Homocoupling (Suzuki Reaction):
| Potential Cause | Suggested Solutions | Rationale |
| Presence of Oxygen | • Ensure rigorous degassing of all solvents and reagents before starting the reaction.• Maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment. | Oxygen can promote the oxidative homocoupling of boronic acids. |
| Inefficient Transmetalation | • Use a stronger base or a different solvent system to promote the transmetalation step. | A slow transmetalation step can allow for competing side reactions to occur. |
| Use of Pd(II) Precatalyst | • Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂). | Pd(II) species can directly react with the boronic acid to cause homocoupling. |
Data Presentation: Comparative Performance in Cross-Coupling Reactions
Disclaimer: The following data is compiled from literature on substrates structurally similar to this compound, such as other 2-bromopyridines. Actual yields with this compound may vary and optimization is recommended.
Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives with Phenylboronic Acid
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 92 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 95 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 120 | 88 |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives with Morpholine
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 88 |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Dioxane | 100 | 94 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 110 | 91 |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 120 | 85 |
Table 3: Sonogashira Coupling of 2-Bromopyridine Derivatives with Phenylacetylene
| Palladium Source | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 85 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NEt | DMF | 80 | 90 |
| Pd(OAc)₂/PPh₃ | CuI | Et₃N | Toluene | 100 | 82 |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 100 | 88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
Reaction Setup:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
Reagent Preparation:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.2 equiv).
Reaction Setup:
-
Seal the flask, evacuate, and backfill with argon three times.
-
Add the amine (1.2 equiv) and degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M).
-
Heat the mixture to the desired temperature (typically 80-110 °C).
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
General Protocol for Sonogashira Coupling of this compound
Reagent Preparation:
-
In a Schlenk flask, combine this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
Reaction Setup:
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., Et₃N or i-Pr₂NEt, 2-3 equiv).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture (typically 60-80 °C).
Monitoring and Workup:
-
Monitor the reaction progress.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
References
Technical Support Center: Improving the Solubility of 2-Bromoisonicotinamide for Aqueous Reactions
Welcome to the technical support center for 2-Bromoisonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in aqueous reaction media. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A1: The limited aqueous solubility of this compound at neutral pH is primarily due to its molecular structure. The presence of the bromo substituent and the aromatic pyridine ring contributes to its lipophilicity, while the amide group provides some polarity. However, the overall solid-state properties, such as crystal lattice energy, can also significantly hinder its dissolution in water.
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: For preparing a high-concentration stock solution, dimethyl sulfoxide (DMSO) is the recommended solvent. It is a powerful organic solvent capable of dissolving a wide range of compounds and is compatible with many downstream applications at low final concentrations (typically <1%).
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous reaction mixture. What should I do?
A3: This phenomenon, often called "crashing out," is common when a compound is rapidly transferred from a good organic solvent to a poor aqueous solvent. To mitigate this, consider the following:
-
Slower Addition: Add the DMSO stock solution dropwise to the vigorously stirred aqueous phase.
-
Co-solvents: Include a water-miscible co-solvent in your aqueous phase before adding the stock solution.
-
Temperature: Gently warming the aqueous phase may help, but be mindful of the thermal stability of your other reagents.
-
Lower Concentration: If possible, work with a more dilute final concentration of this compound.
Q4: How does pH affect the solubility of this compound?
A4: The pyridine nitrogen in this compound is weakly basic. In acidic conditions (lower pH), this nitrogen can become protonated, forming a more soluble salt. Conversely, in strongly basic conditions, the amide proton may be removed, also potentially increasing solubility. The solubility is expected to be lowest in the neutral pH range.
Troubleshooting Guides
Issue 1: Undissolved solid this compound in the reaction vessel.
This is a common issue when setting up aqueous reactions. The following decision tree can help you troubleshoot this problem.
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromoisonicotinamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 2-bromoisonicotinamide in palladium-catalyzed cross-coupling reactions. The following sections detail troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron reagents. However, the electron-deficient nature of the pyridine ring and the presence of the amide group can present challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki-Miyaura coupling with this compound?
A1: The primary challenges arise from the electronic properties of the 2-bromopyridine scaffold. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Additionally, the electron-deficient character of the pyridine ring can affect the oxidative addition step of the catalytic cycle.
Q2: Which palladium precursors and ligands are recommended for this transformation?
A2: For Suzuki-Miyaura coupling of 2-bromopyridines, palladium(II) precursors like Pd(OAc)₂ and PdCl₂(dppf), or palladium(0) sources such as Pd(PPh₃)₄ and Pd₂(dba)₃ are commonly used. These are typically paired with bulky, electron-rich phosphine ligands. Ligands from the Buchwald family, such as SPhos and XPhos, are often effective in mitigating catalyst inhibition by the pyridine nitrogen.
Q3: How does the choice of base and solvent impact the reaction?
A3: The base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently employed. The choice of solvent is also critical for solubility and reaction temperature. Aprotic polar solvents like 1,4-dioxane, DMF, and toluene, often with water as a co-solvent, are common choices.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by pyridine nitrogen. 2. Inefficient oxidative addition. 3. Poor quality of reagents or solvents. | 1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). 2. Increase reaction temperature. 3. Ensure reagents are pure and solvents are anhydrous and degassed. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Inefficient transmetalation. | 1. Thoroughly degas all solvents and the reaction mixture. 2. Use a stronger base or a different solvent system to improve solubility and facilitate transmetalation. |
| Protodeborylation of Boronic Acid | 1. Presence of water with certain bases. 2. Unstable boronic acid derivative. | 1. Use anhydrous conditions. 2. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. |
| Hydrodehalogenation of this compound | 1. Inefficient catalytic cycle favoring reduction. | 1. Screen different phosphine ligands. 2. Use a weaker, non-nucleophilic base. 3. Lower the reaction temperature and extend the reaction time. |
Representative Catalyst Systems for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
Note: The following data is based on analogous 2-bromopyridine systems and should serve as a starting point for optimization with this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene/H₂O | 110 | 80-90 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 70-85 |
| [PdCl₂(dppf)] | - | Cs₂CO₃ | DMF | 100 | 88-98 |
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of N-substituted isonicotinamides. The choice of catalyst, ligand, and base is critical for achieving high yields and avoiding side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for a successful Buchwald-Hartwig amination of this compound?
A1: Similar to the Suzuki coupling, catalyst inhibition by the pyridine nitrogen is a concern. Additionally, the amide functionality can potentially interact with the catalyst or the base. The choice of a suitable bulky and electron-rich phosphine ligand is crucial to promote the desired C-N bond formation.
Q2: Which catalyst systems are recommended?
A2: Palladium precursors such as Pd₂(dba)₃ and Pd(OAc)₂ are commonly used in combination with ligands like XPhos, RuPhos, or BrettPhos. Pre-formed palladium catalysts can also be effective and offer greater consistency.
Q3: What is the role of the base in this reaction?
A3: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst deactivation. 2. Incompatible base or solvent. 3. Amine is too hindered or electron-poor. | 1. Screen different bulky phosphine ligands (e.g., XPhos, RuPhos). 2. Try a different strong base (e.g., LiHMDS, K₃PO₄). 3. Increase reaction temperature or use a higher boiling point solvent. |
| Hydrodehalogenation | 1. Competing reduction pathway. | 1. Use a less reactive base. 2. Lower the reaction temperature. 3. Ensure an efficient catalytic cycle with an appropriate ligand. |
| Amide Cleavage | 1. Harsh reaction conditions. | 1. Use a milder base. 2. Lower the reaction temperature. |
Representative Catalyst Systems for Buchwald-Hartwig Amination of 2-Bromopyridines
Note: The following data is based on analogous 2-bromopyridine systems and should serve as a starting point for optimization with this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 80-95 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 75-90 |
| [Pd(cinnamyl)Cl]₂ | BrettPhos | LiHMDS | THF | 80 | 85-98 |
General Experimental Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.3 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the product by column chromatography.
III. Sonogashira Coupling
The Sonogashira coupling provides a direct method for the synthesis of 2-alkynylisonicotinamides. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Frequently Asked Questions (FAQs)
Q1: What is a standard catalyst system for the Sonogashira coupling of this compound?
A1: A common catalyst system consists of a palladium(II) source like PdCl₂(PPh₃)₂ or a palladium(0) source like Pd(PPh₃)₄, in combination with a copper(I) salt, typically CuI, as a co-catalyst.
Q2: What is the role of the amine base in the Sonogashira reaction?
A2: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne, forming the copper acetylide intermediate, and to neutralize the hydrogen halide formed during the reaction.
Q3: Can Sonogashira couplings be performed under copper-free conditions?
A3: Yes, copper-free Sonogashira protocols have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts. These methods often require specific ligands and reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient catalyst system. 2. Poor solubility of reagents. 3. Deactivation of the catalyst. | 1. Increase catalyst loading or try a different palladium precursor/ligand combination. 2. Use a co-solvent like DMF or THF to improve solubility. 3. Ensure rigorous exclusion of oxygen. |
| Glaser Homocoupling of Alkyne | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Thoroughly degas the reaction mixture. 2. Reduce the amount of CuI or consider a copper-free protocol. |
| Formation of Insoluble Precipitates | 1. Formation of insoluble copper acetylides. | 1. Ensure strictly anaerobic conditions. 2. Use an excess of the amine base. |
Catalyst System for Sonogashira Coupling of a 2-Amino-3-bromopyridine Derivative
Note: The following data is for a closely related 2-amino-3-bromopyridine system and is expected to be a good starting point for this compound.
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5.0 mol%) | CuI (5.0 mol%) | Et₃N | DMF | 100 | up to 96 |
Experimental Protocol for Sonogashira Coupling of a 2-Amino-3-bromopyridine
This protocol is adapted from a procedure for 2-amino-3-bromopyridine and may require optimization for this compound.[1]
-
Catalyst Preparation: In a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Solvent Addition: Add 2.0 mL of DMF and stir for 30 minutes.
-
Reagent Addition: Add 2-amino-3-bromopyridine (or this compound, 0.5 mmol) and the terminal alkyne (0.6 mmol). Add 1 mL of Et₃N.
-
Reaction: Heat the reaction mixture to 100 °C for 3 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction, add water, and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[1]
References
Technical Support Center: Managing Protodeboronation with 2-Bromoisonicotinamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and manage the common side reaction of protodeboronation during Suzuki-Miyaura cross-coupling reactions involving 2-Bromoisonicotinamide and its corresponding boronic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue when working with this compound?
A: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid or its ester is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the context of a Suzuki-Miyaura coupling with this compound, this side reaction consumes the active boronic acid reagent, leading to the formation of isonicotinamide as a byproduct and consequently reducing the yield of your desired coupled product. Heteroaromatic boronic acids, particularly those with a nitrogen atom adjacent to the boronic acid group like the derivative of this compound, are especially susceptible to this decomposition pathway.[1][3][4]
Q2: What are the primary factors that promote protodeboronation in my experiments?
A: Several experimental parameters can accelerate the rate of protodeboronation:
-
pH and Base Selection: The pH of the reaction medium is a critical factor.[1][2] While a base is necessary for the Suzuki-Miyaura catalytic cycle, strong bases can significantly promote protodeboronation.[1][5] For 2-pyridyl boronic acids, zwitterion formation under neutral pH has been shown to lead to rapid protodeboronation.[1]
-
Elevated Temperatures: Higher reaction temperatures, while often used to increase the rate of the desired coupling, can also significantly accelerate the rate of protodeboronation.[1][6]
-
Presence of Water: Water acts as a proton source for protodeboronation. While Suzuki-Miyaura reactions are often performed in aqueous solvent mixtures, an excessive amount of water can be detrimental.[5]
-
Catalyst and Ligands: The palladium catalyst itself can sometimes contribute to protodeboronation. Bulky, electron-rich phosphine ligands, which are often employed to improve the efficiency of the cross-coupling, can paradoxically also increase the rate of this side reaction.[7]
-
Boronic Acid Instability: The inherent instability of the 2-isonicotinamide boronic acid itself is a major contributor. Free boronic acids are generally less stable than their corresponding ester derivatives.[3]
Q3: How can I effectively minimize protodeboronation when using this compound?
A: A combination of strategies can be employed to suppress protodeboronation and improve the yield of your desired product:
-
Use of Stabilized Boronic Esters: This is one of the most effective strategies. Instead of the free boronic acid, use more stable derivatives such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[1][3][4] These esters exhibit greater stability and act as a "slow-release" source of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[1][3]
-
Optimization of Reaction Conditions:
-
Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][5]
-
Lower Temperature: If your catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) can significantly reduce the rate of protodeboronation.[1][6]
-
Anhydrous Conditions: Using anhydrous solvents and reagents can help, although a small amount of water is often necessary for the Suzuki-Miyaura reaction to proceed efficiently. Careful optimization of the water content is key.[8]
-
-
Employ a Highly Active Catalyst System: A more efficient palladium catalyst and ligand system can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of isonicotinamide byproduct. | High rate of protodeboronation. | 1. Switch to a more stable boronic ester: Use the pinacol or MIDA boronate derivative of your coupling partner instead of the free boronic acid.[1][3]2. Use a milder base: Replace strong bases with K₃PO₄ or Cs₂CO₃.[5]3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[1][6]4. Optimize solvent system: Use anhydrous solvents or carefully control the amount of water.[8] |
| Reaction is sluggish and does not go to completion, even with a stable boronic ester. | Poor catalyst activity or deactivation. | 1. Ensure inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a strict argon or nitrogen atmosphere to prevent catalyst oxidation.2. Use a pre-catalyst: Consider using a more stable and active palladium pre-catalyst.3. Increase catalyst loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion. |
| Formation of significant homocoupling byproducts. | Reaction conditions favoring homocoupling of the boronic acid or this compound. | 1. Ensure a strictly anaerobic environment: Oxygen can promote the homocoupling of boronic acids.2. Adjust stoichiometry: Using a slight excess of the boronic ester (e.g., 1.2-1.5 equivalents) can sometimes minimize homocoupling of the aryl halide.3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling. |
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings involving heteroaryl boronic acids, which are analogous to the boronic acid derived from this compound. This data is intended to guide your experimental design to minimize protodeboronation.
Table 1: Effect of Boron Reagent Type on Product Yield at Different Temperatures
| Boron Reagent Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65 | ~55 | [9] |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65 | ~20 | [9] |
| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~60 | [9] |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~75 | [9] |
Note: This data on a similar heteroaryl boronic acid illustrates that while the free boronic acid can be more reactive at lower temperatures, the increased stability of the pinacol ester can lead to higher yields at elevated temperatures where protodeboronation is more significant.[6][9]
Table 2: Effect of Base on Product Yield in a Heterocyclic Suzuki-Miyaura Coupling
| Base | Coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with Phenylboronic acid Yield (%) |
| K₂CO₃ | 65 |
| Na₂CO₃ | 60 |
| K₃PO₄ | 72 |
| CsF | 92 |
| Et₃N | 45 |
Adapted from a study on a similar heterocyclic system, this table highlights that weaker inorganic bases, particularly CsF and K₃PO₄, can provide superior yields compared to stronger or organic bases, likely by minimizing base-mediated protodeboronation.[6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Boronic Acid Pinacol Ester
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Ligand (if required)
-
Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv)
-
Degassed solvent (e.g., dioxane, THF, or toluene, with a small, optimized amount of water if necessary)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound, the arylboronic acid pinacol ester, and the mild base.
-
Catalyst Addition: Under a positive flow of inert gas (e.g., argon or nitrogen), add the palladium catalyst and ligand (if required).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60–80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Protocol 2: Preparation and Use of a MIDA Boronate Ester
For particularly challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.
MIDA Ester Formation:
-
Dissolution: In a round-bottom flask, dissolve the arylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a 1:1 mixture of toluene and DMSO.
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Isolation: After complete water removal, cool the reaction mixture and isolate the crystalline MIDA boronate by filtration.
Suzuki-Miyaura Coupling with MIDA Boronate:
Follow Protocol 1, substituting the pinacol ester with the MIDA boronate. The reaction may require slightly higher temperatures or longer reaction times to facilitate the slow release of the boronic acid.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromoisonicotinamide Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Bromoisonicotinamide and its reaction products.
Troubleshooting Guides
This section addresses common challenges encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Initial Work-up | Incomplete reaction leaving starting materials. | Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Inefficient separation of aqueous and organic layers during extraction. | Allow adequate time for layer separation in a separatory funnel. A brine wash can help break up emulsions. | |
| Presence of water-soluble impurities. | Perform an aqueous wash of the organic layer to remove water-soluble byproducts and reagents. | |
| Oily Product Instead of a Solid | Residual solvent is present. | Dry the product under a high vacuum for an extended period. |
| Impurities are depressing the melting point. | Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization. If unsuccessful, purify via column chromatography.[1] | |
| The compound has "oiled out" during recrystallization. | Reheat the solution until the oil redissolves and add a small amount of additional solvent before allowing it to cool slowly.[1] | |
| Poor Separation During Column Chromatography | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC to achieve a retention factor (Rf) of 0.2-0.3 for the desired product. |
| Column overloading. | Reduce the amount of crude material loaded onto the column or use a larger column. | |
| The eluent is too polar, causing the product to elute too quickly. | Start with a less polar eluent and gradually increase the polarity (gradient elution).[2] | |
| Colored Impurities in the Final Product | Presence of colored byproducts. | Treat a solution of the crude product with a small amount of activated charcoal, followed by hot filtration.[1][2] Note that excessive charcoal can lead to product loss. |
| Low Recovery After Recrystallization | The product is too soluble in the recrystallization solvent. | Use a minimal amount of hot solvent for dissolution. Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most effective and commonly used purification methods for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, the scale of the reaction, and the desired final purity.
Q2: What are some typical impurities I might encounter in the synthesis of this compound?
A2: Common impurities can include unreacted starting materials (e.g., 2-bromo-4-methylpyridine if synthesized by oxidation), di-brominated species, or other positional isomers depending on the synthetic route. Hydrolysis of the amide to the corresponding carboxylic acid (2-bromoisonicotinic acid) is also a potential impurity.
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, swirl for a few minutes, and then perform a hot filtration to remove the charcoal. The purified product should be in the filtrate.[1][2]
Q4: My product fails to crystallize and remains an oil. What should I do?
A4: First, ensure all solvent has been removed under a high vacuum. If it remains an oil, this could be due to impurities. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization.[1] If this fails, column chromatography is the recommended next step for purification.
Q5: During column chromatography, my product comes out with impurities. How can I improve the separation?
A5: To improve separation, optimize your solvent system using TLC before running the column.[2] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides better separation than an isocratic (constant solvent mixture) elution.[1][2] Also, ensure you are not overloading the column with crude material.[2]
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection : Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Potential solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Dissolution : In a flask, add the crude this compound and the minimum amount of hot recrystallization solvent required to fully dissolve it.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization : Allow the clear solution to cool slowly to room temperature to allow for the formation of pure crystals. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals under a vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase and Eluent Selection : Select a suitable stationary phase (silica gel is common) and an eluent system based on TLC analysis. A typical eluent system might be a gradient of ethyl acetate in hexanes.
-
Column Packing : Pack a chromatography column with the selected stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column. This "dry loading" technique often improves separation.[1]
-
Elution : Begin eluting with the non-polar mobile phase, gradually increasing the polarity by adding the more polar solvent.
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical decision-making workflow for troubleshooting common purification issues.
References
Technical Support Center: 2-Bromoisonicotinamide Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of bases on palladium-catalyzed cross-coupling reactions of 2-Bromoisonicotinamide. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a base in palladium-catalyzed cross-coupling reactions involving this compound?
A1: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the base plays one or more crucial roles throughout the catalytic cycle.[1][2][3] Its primary functions can include:
-
Activation of the Coupling Partner: In Suzuki-Miyaura coupling, the base activates the organoboron compound (boronic acid or ester) to facilitate transmetalation to the palladium center.[4][5]
-
Neutralization of Acid Byproducts: In many coupling reactions, acidic species are generated. The base neutralizes these acids to prevent catalyst deactivation and maintain optimal reaction conditions.[6]
-
Facilitating Reductive Elimination: The base can influence the rate of reductive elimination, the final step that forms the desired product and regenerates the active palladium(0) catalyst.[1]
-
Promoting Catalyst Activity: The choice of base can impact the solubility and stability of the active catalyst complex.
Q2: How does the amide group in this compound affect the choice of base?
A2: The amide group in this compound is a key consideration when selecting a base. Strong bases, particularly hydroxides like NaOH or KOH, can promote the hydrolysis of the amide to the corresponding carboxylic acid, leading to undesired side products. Therefore, milder inorganic bases (e.g., carbonates, phosphates) or certain organic bases are often preferred to maintain the integrity of the amide functionality.
Q3: Can the pyridine nitrogen in this compound interfere with the reaction?
A3: Yes, the nitrogen atom in the pyridine ring of this compound can coordinate with the palladium catalyst. This coordination can sometimes lead to catalyst inhibition or deactivation.[7] The choice of ligand and base can help to mitigate this effect. Bulky, electron-rich phosphine ligands are often employed to stabilize the catalyst and promote the desired coupling over catalyst sequestration by the pyridine nitrogen.[7]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield in a coupling reaction with this compound can stem from several factors related to the base.
Possible Causes and Solutions:
-
Incorrect Base Strength: The base may be too weak to effectively promote the catalytic cycle or too strong, leading to substrate or product degradation.
-
Solution: Screen a panel of bases with varying strengths. For Suzuki couplings, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[8][9] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often necessary, but care must be taken due to the amide group.[10] A weaker base like K₃PO₄ or Cs₂CO₃ might be a better starting point.
-
-
Poor Base Solubility: If the base is not soluble in the reaction solvent, its effectiveness will be diminished.
-
Solution: Ensure the chosen solvent system can at least partially dissolve the base. For instance, aqueous mixtures with solvents like dioxane or DMF are common for inorganic bases.[11] Alternatively, consider using a soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), particularly for Sonogashira couplings.[12]
-
-
Catalyst Deactivation: The base may not be effectively preventing catalyst deactivation by acidic byproducts.
-
Solution: Increase the equivalents of the base. Typically, 2-3 equivalents are used, but increasing this may be beneficial.
-
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Side Products (e.g., Hydrolysis of Amide)
The presence of significant side products often points to incompatibility between the reaction conditions and the functional groups on the substrate.
Possible Causes and Solutions:
-
Base-Induced Hydrolysis: A strong, nucleophilic base (e.g., NaOH, KOH) is hydrolyzing the isonicotinamide to isonicotinic acid.
-
Homocoupling of Coupling Partner: The base can promote the homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting workflow for side product formation.
Data Presentation: Effect of Base on Reaction Yield
The following tables summarize typical observations on the effect of different bases on the yield of palladium-catalyzed cross-coupling reactions. The data is compiled from studies on similar aryl bromide substrates and serves as a guideline for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling - Representative Base Comparison
| Base | Typical Solvent System | Relative Yield | Reference |
| Na₂CO₃ | Toluene/H₂O or Dioxane/H₂O | Excellent | [8][9] |
| K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | Good to Excellent | [9] |
| K₃PO₄ | Toluene or Dioxane (anhydrous) | Good to Excellent | [8] |
| Cs₂CO₃ | Dioxane or Toluene | Excellent | [12] |
| CsF | Dioxane | Good | [13] |
| NaOH | Toluene/H₂O | Moderate (risk of hydrolysis) | [9] |
| TEA | Toluene | Poor to Moderate | [8] |
Table 2: Buchwald-Hartwig Amination - Representative Base Comparison
| Base | Typical Solvent System | Relative Yield | Reference |
| NaOtBu | Toluene or Dioxane | Excellent (potential for hydrolysis) | [10] |
| LHMDS | Toluene or THF | Excellent | [14] |
| K₃PO₄ | Toluene or Dioxane | Moderate to Good | |
| Cs₂CO₃ | Toluene or Dioxane | Good to Excellent | [12][15] |
Table 3: Sonogashira Coupling - Representative Base Comparison
| Base | Typical Solvent System | Relative Yield | Reference |
| TEA | THF or DMF | Good to Excellent | [12] |
| DIPEA | THF or DMF | Good to Excellent | [12] |
| (i-Pr)₂NH | DMSO | Excellent | [16] |
| K₃PO₄ | Dioxane | Moderate | [17] |
| Cs₂CO₃ | DMF | Good | [18] |
Experimental Protocols
The following are general starting protocols for the coupling reactions of this compound. Note: These protocols should be optimized for each specific substrate and coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the selected base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to a reaction vessel.[12]
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the mixture to the required temperature (e.g., 100-110 °C) with vigorous stirring.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
-
To a reaction vessel, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if necessary.
-
Add an anhydrous solvent (e.g., THF or DMF).
-
Add the amine base (e.g., triethylamine or DIPEA, 2.0-3.0 equiv.).[12]
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jmcct.com [jmcct.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 2-Bromoisonicotinamide Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and address catalyst deactivation issues encountered during cross-coupling reactions involving 2-Bromoisonicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in my reaction with this compound?
A1: Common indicators of catalyst deactivation include:
-
Low or No Conversion: The most apparent sign is the failure of the reaction to produce the desired product, or a significantly lower yield than expected.[1][2]
-
Stalled Reactions: The reaction may begin as expected but stops before reaching completion.[1]
-
Formation of Palladium Black: The appearance of a black precipitate is often indicative of the agglomeration of palladium into an inactive state. While common in many successful reactions, rapid and extensive precipitation early on can signal a problem.[2][3]
-
Inconsistent Results: Significant variations in yield between seemingly identical reaction batches can point to intermittent contamination or catalyst poisoning.[1]
-
Formation of Side Products: The appearance of unexpected byproducts, such as the hydrodehalogenation of this compound to isonicotinamide, can suggest altered catalyst activity.[1]
Q2: How can the this compound substrate itself contribute to catalyst deactivation?
A2: The structure of this compound contains features that can act as catalyst poisons. The nitrogen atom on the pyridine ring and the amide functional group can coordinate strongly with the palladium center.[3] This coordination can block the active sites necessary for the catalytic cycle to proceed, leading to the formation of inactive catalyst complexes.[3][4]
Q3: What are other common sources of catalyst poisons in these reactions?
A3: Catalyst poisons can be introduced from several sources:
-
Impurities in Reagents and Solvents: Trace impurities in starting materials, reagents (like bases), or solvents can deactivate the catalyst. Water, for instance, can lead to catalyst deactivation through mechanisms like sintering or leaching.[1][5]
-
Air and Moisture: Many palladium catalysts, particularly Pd(0) species, are sensitive to air. Oxygen can lead to the oxidation of the catalyst or phosphine ligands and can promote the undesirable homocoupling of boronic acids in Suzuki reactions.[3][6]
-
Degraded Reagents: Over time, reagents like boronic acids can degrade, which may contribute to side reactions and catalyst deactivation.[3]
Q4: My Suzuki-Miyaura reaction is slow or fails. What are the likely causes related to catalyst deactivation?
A4: In Suzuki-Miyaura couplings, slowness or failure can be due to several factors. The oxidative addition of the palladium catalyst to the C-Br bond of this compound is a critical step.[7] Deactivation can occur through the agglomeration of the catalyst into palladium black or poisoning of the active sites.[2] Additionally, the presence of oxygen can cause the homocoupling of the boronic acid partner, a common side reaction.[3]
Q5: I'm performing a Buchwald-Hartwig amination and observing low yields. What could be the issue?
A5: Low yields in Buchwald-Hartwig aminations with this compound can stem from catalyst poisoning by the nitrogen atoms in the substrate or the amine coupling partner.[3] Another potential issue is an unproductive side reaction known as β-hydride elimination, which can consume the active catalyst and lead to the formation of dehalogenated arenes.[3][8] The choice of ligand is crucial to favor the desired reductive elimination over β-hydride elimination.[3]
Q6: In my Sonogashira coupling, the solution turns black quickly and the reaction doesn't proceed. What is happening?
A6: A rapid change to a black solution with solid precipitate in a Sonogashira reaction often indicates the formation of palladium black, an inactive, agglomerated form of the catalyst.[9] This can be promoted by certain solvents like THF and high temperatures.[9] Additionally, the amine base used in the reaction can sometimes reduce the Pd(II) precatalyst to the active Pd(0) species, but suboptimal conditions can lead to further aggregation.[6]
Troubleshooting Guides
Problem 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh, high-quality catalyst and ligands. Consider using a pre-formed Pd(0) source or a precatalyst that efficiently generates the active species.[3] |
| Catalyst Poisoning | Purify all starting materials and solvents. Ensure the inert atmosphere is strictly maintained.[1][4] Consider using a "guard bed" to pre-treat substrates if impurities are suspected.[4] |
| Inappropriate Reaction Conditions | Optimize the reaction temperature; sometimes a lower temperature for a longer duration can be beneficial. Screen different solvents and bases.[1][3] |
Problem 2: Formation of Significant Palladium Black
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Lower the reaction temperature.[10] |
| Incomplete Ligand Coordination | Ensure the correct palladium-to-ligand ratio is used. Bulky, electron-rich phosphine ligands can help stabilize the palladium center.[3] |
| Solvent Effects | Consider changing the solvent. For example, in Sonogashira couplings, switching from THF to the amine base as the solvent might reduce the formation of palladium black.[9] |
Problem 3: Formation of Dehalogenated Byproduct (Isonicotinamide)
| Possible Cause | Suggested Solution |
| β-Hydride Elimination (Buchwald-Hartwig) | Select a ligand that is known to promote reductive elimination over β-hydride elimination.[3] |
| Protodeboronation (Suzuki-Miyaura) | Use fresh, high-quality boronic acid or a more stable derivative like a pinacol ester. Ensure anhydrous conditions.[3] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Test Reaction
-
To a dry reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., a bulky phosphine, 1-1.2 equivalents relative to Pd).
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add this compound (1.0 equiv.), the coupling partner (e.g., boronic acid, amine, or alkyne, 1.1-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 1.5-2.5 equiv.).
-
Add the degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and quench with water or a saturated aqueous solution of NH₄Cl.[1]
Protocol 2: Catalyst Reactivation (General Guideline)
For palladium catalysts that have been deactivated by poisoning from nitrogen-containing compounds, a reactivation procedure may be attempted. Please note that success is not guaranteed and depends on the nature of the deactivation.
-
Separate the Catalyst: If using a heterogeneous catalyst, filter the catalyst from the reaction mixture. For homogeneous catalysts, this is not feasible.
-
Washing: Wash the separated catalyst with a suitable solvent to remove adsorbed organic species.
-
Chemical Treatment: Contact the spent catalyst in a liquid medium with a reactivating agent. Options include aqueous solutions of alkali metal carbonates or bicarbonates.[11] For example, contacting the catalyst with a 0.3 wt% aqueous solution of sodium carbonate at an elevated temperature (e.g., 150-180 °C) under pressure has been reported for some systems.[11]
-
Recovery: After treatment, recover the reactivated catalyst by filtration, wash with water and a suitable organic solvent, and dry under vacuum.
Visualizing Deactivation Pathways and Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Technical Support Center: Monitoring 2-Bromoisonicotinamide Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring the reaction progress of 2-Bromoisonicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for monitoring the reaction progress of this compound?
A1: The primary recommended methods are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities and starting materials. The choice of method depends on the specific reaction conditions, available equipment, and the level of detail required.
Q2: How can I use HPLC to monitor the reaction?
A2: HPLC is a powerful quantitative technique to track the consumption of this compound and the formation of the desired product. By taking aliquots of the reaction mixture at different time points, you can analyze the change in peak areas corresponding to the reactant and product. This allows for the calculation of reaction conversion and helps in determining the reaction endpoint.
Q3: What is a good starting point for developing a TLC method for this compound?
A3: A good starting mobile phase for TLC analysis of this compound, a moderately polar compound, would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. A common starting ratio is 7:3 or 8:2 hexane:ethyl acetate. The spots can be visualized under UV light (254 nm) as aromatic compounds often quench fluorescence.[1][2]
Q4: Can NMR spectroscopy be used for real-time reaction monitoring?
A4: Yes, 1H NMR spectroscopy is an excellent tool for real-time monitoring of the reaction.[3] By setting up the reaction in an NMR tube (if feasible with the reaction conditions), you can acquire spectra at regular intervals. This allows for the direct observation of the disappearance of signals corresponding to the protons of this compound and the appearance of new signals from the product. This method provides valuable kinetic and mechanistic information.[4]
Q5: When is GC-MS a suitable technique?
A5: GC-MS is particularly useful for analyzing volatile starting materials, reagents, and potential volatile byproducts.[5] Given that this compound has a boiling point, GC-MS can be employed to check for its presence and to identify any low molecular weight impurities.[6]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing for this compound Peak | This compound is a basic compound, and interactions with residual acidic silanol groups on the silica-based column are a common cause of peak tailing.[7][8] | - Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is fully protonated and reduce silanol interactions.[7][9] - Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups.[8] - Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to saturate the active silanol sites.[10] |
| Poor Resolution Between Reactant and Product Peaks | The chosen mobile phase composition may not be optimal for separating compounds with similar polarities. | - Optimize Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[7] - Change Organic Modifier: If using acetonitrile, try methanol, or vice versa, as they offer different selectivities. - Gradient Elution: Employ a gradient elution program, starting with a lower concentration of the organic modifier and gradually increasing it.[5] |
| Ghost Peaks Appearing in the Chromatogram | Contamination in the sample, mobile phase, or carryover from previous injections. | - Run a Blank Gradient: Inject a blank (mobile phase) to check for contamination in the system. - Use High-Purity Solvents: Ensure that the solvents used for the mobile phase and sample preparation are of high purity. - Implement a Needle Wash Step: Program a needle wash with a strong solvent in the autosampler method to prevent carryover. |
TLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Spots are Streaky | The sample is too concentrated, or the compound is interacting strongly with the stationary phase. | - Dilute the Sample: Prepare a more dilute solution of the reaction mixture for spotting. - Add a Small Amount of Acid/Base: If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine to the mobile phase can improve spot shape. |
| No Spots are Visible Under UV Light | The compounds are not UV-active at 254 nm, or the concentration is too low. | - Use a Staining Reagent: Use a universal stain like potassium permanganate or p-anisaldehyde to visualize the spots.[1][2] - Concentrate the Sample: If possible, concentrate the aliquot taken from the reaction mixture before spotting. |
| Rf Values are Too High or Too Low | The polarity of the mobile phase is not suitable. | - Rf Too High (spots run to the top): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., hexane). - Rf Too Low (spots remain at the baseline): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate). |
Experimental Protocols
HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[5]
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)[5]
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection: UV at 254 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: At desired time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a suitable solvent). Dilute the aliquot with the initial mobile phase composition to a suitable concentration (e.g., ~0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[5]
TLC Method for Reaction Monitoring
-
TLC Plate: Silica gel 60 F254.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. Start with a ratio of 8:2 (v/v) and adjust as needed to achieve good separation with Rf values between 0.2 and 0.8.
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture using a capillary tube and spot it directly onto the TLC plate. It is also recommended to spot the starting material (this compound) and, if available, the pure product as references on the same plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and allow the solvent to evaporate. Visualize the spots under a UV lamp at 254 nm.[11] If necessary, use a staining reagent like potassium permanganate.[12]
NMR Spectroscopy for Reaction Monitoring
-
Solvent: Choose a deuterated solvent that is compatible with the reaction conditions and dissolves all reactants and products (e.g., DMSO-d6, CDCl3).
-
Sample Preparation: If possible, run the reaction directly in a 5 mm NMR tube. Add the reactants and any catalysts or reagents to the NMR tube containing the deuterated solvent.
-
Acquisition: Acquire a 1H NMR spectrum of the starting material before initiating the reaction. After initiation, acquire spectra at regular time intervals.
-
Analysis: Process the spectra and integrate the signals corresponding to specific protons of the starting material and the product. The decrease in the integral of the starting material signals and the increase in the integral of the product signals over time will indicate the reaction progress.[4]
Quantitative Data Summary
The following table provides a starting point for expected analytical parameters. These will need to be optimized for specific instruments and reaction mixtures.
| Analytical Method | Parameter | Starting Value/Range | Notes |
| HPLC | Retention Time | Dependent on exact conditions and product structure. Expect this compound to be moderately retained. | A C18 column with a water/acetonitrile gradient is a good starting point.[5] |
| TLC | Rf Value | 0.2 - 0.8 | In a hexane:ethyl acetate (8:2) system. Adjust solvent ratio for optimal separation. |
| GC-MS | Retention Time | Dependent on the column and temperature program. | A non-polar or mid-polar capillary column is suitable.[5] |
Visualizations
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. silicycle.com [silicycle.com]
- 3. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromopyridine 99 109-04-6 [sigmaaldrich.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromtech.com [chromtech.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. TLC stains [reachdevices.com]
Technical Support Center: 2-Bromoisonicotinamide Suzuki Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing successful Suzuki reactions with 2-Bromoisonicotinamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
My Suzuki coupling reaction with this compound is resulting in a low yield. What are the potential causes and solutions?
Low yields in Suzuki reactions involving this compound can stem from several factors. The primary reasons include catalyst deactivation, instability of the boronic acid, and suboptimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring of this compound can coordinate to the palladium catalyst, leading to deactivation.
-
Protodeboronation of the Boronic Acid: Pyridylboronic acids, especially 2-pyridylboronic acids, are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3]
-
Presence of Oxygen: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote unwanted side reactions like homocoupling of the boronic acid.[1][2]
-
Inappropriate Base Selection: The choice of base is crucial for activating the boronic acid.[1]
I am observing significant amounts of homocoupling byproduct (bipyridine from the boronic acid). How can I minimize this?
Homocoupling is a common side reaction where the boronic acid couples with itself.
Potential Causes & Solutions:
-
Presence of Oxygen: As mentioned above, oxygen can promote homocoupling.[1]
-
Solution: Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere.[2]
-
-
Inefficient Catalyst System: If the reduction of a Pd(II) precatalyst to the active Pd(0) species is slow, it can lead to increased homocoupling.[1]
What is a standard workup procedure for a this compound Suzuki reaction?
A typical aqueous workup procedure is as follows:
-
Cooling: Once the reaction is complete (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.[2]
-
Quenching & Dilution: Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.[4]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer multiple times with the organic solvent (e.g., ethyl acetate 3 x 50 mL).[5]
-
Washing: Combine the organic layers and wash with brine (a saturated solution of NaCl in water).[2][4] This helps to remove residual water and some inorganic impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2][5]
How can I purify the final bipyridine product?
The crude product can be purified by column chromatography or recrystallization.
-
Column Chromatography:
-
Recrystallization:
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol, hexane, or mixtures thereof).[2] If colored impurities are present, activated charcoal can be added to the hot solution, followed by filtration. Allow the solution to cool slowly to room temperature to form pure crystals. Further cooling in an ice bath can increase the yield. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the purified crystals under vacuum.[2]
-
Data Presentation
Table 1: Comparison of Common Palladium Catalysts for Suzuki Coupling of Bromopyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 80-110 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DMF/Water | 90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.[1]
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos) under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.[2]
-
Workup: Upon completion, follow the standard workup procedure described in the FAQ section.
-
Purification: Purify the crude product by column chromatography or recrystallization as described in the FAQ section.
Visualizations
Caption: General workflow for a this compound Suzuki reaction.
Caption: Troubleshooting logic for low yields in Suzuki reactions.
References
impact of solvent choice on 2-Bromoisonicotinamide reaction kinetics
Technical Support Center: 2-Bromoisonicotinamide Reactions
This guide provides troubleshooting advice and frequently asked questions regarding the impact of solvent choice on the reaction kinetics of this compound. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally impact the reaction rate and yield for this compound?
A1: The solvent plays a critical role in dissolving reactants, stabilizing intermediates, and influencing the overall reaction pathway.[1][2][3] For reactions involving polar starting materials or intermediates, such as the formation of a carbocation-like transition state in certain nucleophilic substitutions, polar solvents are generally preferred as they can enhance reaction rates.[4][5][6] The choice between a polar protic and a polar aprotic solvent is crucial; polar protic solvents can solvate and potentially hinder strong nucleophiles, while polar aprotic solvents can enhance their reactivity.[2][3][6][7]
Q2: Which classes of solvents are most effective for common cross-coupling reactions with this compound, such as Suzuki-Miyaura or Buchwald-Hartwig amination?
A2: For Suzuki-Miyaura and Buchwald-Hartwig reactions, polar aprotic solvents are most commonly employed.[8][9] Solvents like 1,4-dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene are frequently used.[8][10][11] Often, these reactions are run in a biphasic system with an aqueous solution of an inorganic base, which makes the solubility of all components a key consideration.[9]
Q3: Can the solvent choice lead to the formation of specific byproducts?
A3: Yes. In palladium-catalyzed cross-coupling reactions, improper solvent choice can contribute to side reactions like dehalogenation or catalyst decomposition. For instance, in some Suzuki-Miyaura couplings, the use of certain polar solvents like MeCN or DMF can alter the selectivity of the reaction if multiple reactive sites are present.[12] Additionally, in nucleophilic aromatic substitution (SNAr) reactions, less reactive solvent choices may require higher temperatures, which can lead to thermal decomposition or other unwanted side reactions.
Q4: What is the role of solvent proticity in reactions with this compound?
A4: Solvent proticity refers to the ability of a solvent to act as a hydrogen bond donor (e.g., water, ethanol).
-
Polar Protic Solvents: These solvents can stabilize carbocation intermediates, favoring SN1-type mechanisms.[2][13] However, they can also form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that reduces their reactivity, which is generally unfavorable for SN2 reactions.[6][14]
-
Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetonitrile) lack acidic protons and do not form strong hydrogen bonds with nucleophiles.[3] This leaves the nucleophile "free" and highly reactive, making these solvents ideal for SN2 and SNAr pathways, as well as many cross-coupling reactions.[2][7]
Troubleshooting Guide
Issue 1: The reaction is very slow or incomplete.
-
Possible Cause: Poor solubility of reactants or base.
-
Solution: Switch to a solvent with better dissolving capabilities for all components. For cross-coupling reactions, polar aprotic solvents like DMF or dioxane are often effective at dissolving both organic substrates and inorganic bases.[9] Consider using a co-solvent system (e.g., Toluene/Water) to ensure all reagents are accessible.
-
-
Possible Cause: The solvent is inhibiting catalyst activity.
-
Possible Cause: The reaction temperature is too low for the chosen solvent.
Issue 2: Significant formation of byproducts (e.g., dehalogenation, homocoupling).
-
Possible Cause: The solvent and temperature combination is promoting side reactions.
-
Solution: Optimize the reaction temperature. Sometimes, lowering the temperature can reduce the rate of side reactions more than the desired reaction. If a lower temperature is needed, ensure the chosen solvent has a suitable freezing point.
-
-
Possible Cause: The solvent is not ideal for the chosen catalyst/ligand system.
Issue 3: Low or inconsistent product yield.
-
Possible Cause: Water content in the solvent is affecting the reaction.
-
Possible Cause: The solvent is not effectively stabilizing a key intermediate.
Supporting Data & Visualizations
Data Presentation
Table 1: Properties of Common Solvents in this compound Reactions. This table summarizes the physical properties of solvents frequently used in reactions involving aryl halides.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Type |
| Tetrahydrofuran (THF) | 66 | 7.6 | Polar Aprotic |
| 1,4-Dioxane | 101 | 2.2 | Polar Aprotic |
| Toluene | 111 | 2.4 | Nonpolar |
| Acetonitrile (MeCN) | 82 | 37.5 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic |
| Ethanol (EtOH) | 78 | 24.5 | Polar Protic |
| Water (H₂O) | 100 | 80.1 | Polar Protic |
Table 2: Illustrative Impact of Solvent on a Hypothetical Suzuki-Miyaura Coupling. Reaction: this compound + Arylboronic Acid → Coupled Product. This data is representative of typical outcomes.
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene/H₂O (2:1) | K₂CO₃ | 90 | 12 | 85 |
| 1,4-Dioxane/H₂O (3:1) | K₃PO₄ | 100 | 8 | 92 |
| DMF | Cs₂CO₃ | 110 | 6 | 95 |
| THF | K₂CO₃ | 65 | 24 | 65 |
| Ethanol | NaOEt | 78 | 18 | 40 |
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Suzuki Coupling: 2-Bromoisonicotinamide vs. 2-Chloroisonicotinamide
For researchers and professionals in drug development and synthetic chemistry, the choice between halogenated precursors is a critical decision that impacts reaction efficiency, cost, and scalability. This guide provides an objective comparison of 2-bromoisonicotinamide and 2-chloroisonicotinamide in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Theoretical Background: The Halogen's Impact on Reactivity
The difference in reactivity between this compound and 2-chloroisonicotinamide in Suzuki coupling is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The initial and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the C-X bond.[1][2] The bond dissociation energies (BDE) for C-Br and C-Cl bonds are approximately 276 kJ/mol and 339 kJ/mol, respectively.[1] The weaker C-Br bond in this compound requires less energy to cleave, leading to a faster and more favorable oxidative addition compared to the C-Cl bond in 2-chloroisonicotinamide.[1][2] This inherent difference in reactivity has significant practical implications for the choice of reaction conditions.
Quantitative Reactivity Comparison
While direct, side-by-side quantitative data for the Suzuki coupling of this compound and 2-chloroisonicotinamide is not extensively published, the general trends observed for 2-halopyridines provide a strong basis for comparison. The following table summarizes the expected differences in reaction parameters and outcomes.
| Parameter | This compound | 2-Chloroisonicotinamide | Reference(s) |
| Relative Reactivity | Higher | Lower | [1][2][3] |
| Typical Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with common phosphine ligands. | Requires more active catalyst systems with electron-rich, bulky ligands (e.g., Buchwald ligands, N-heterocyclic carbenes). | [1][2] |
| Reaction Temperature | Generally lower (e.g., 80-100 °C) | Often requires higher temperatures (e.g., >100 °C) to achieve comparable reaction rates. | [1][3] |
| Reaction Time | Typically shorter reaction times. | Longer reaction times are often necessary for complete conversion. | [1] |
| Expected Yield | Generally higher yields under milder conditions. | May require more optimization to achieve high yields; can be comparable to the bromo derivative with a highly active catalyst. | [1][3] |
| Substrate Cost | Generally more expensive. | Typically less expensive and more readily available. | [1] |
Experimental Protocols
The following are representative, generalized protocols for a Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the reactivity of this compound and 2-chloroisonicotinamide.
Protocol 1: Suzuki Coupling of this compound
This protocol utilizes a standard palladium catalyst suitable for the more reactive bromo-substrate.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane/water (4:1, 5 mL) solvent mixture, followed by the Pd(PPh₃)₄ catalyst (0.03-0.05 mmol).
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 2-Chloroisonicotinamide
This protocol employs a more active catalyst system necessary for the less reactive chloro-substrate.
Materials:
-
2-Chloroisonicotinamide
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2 equivalents)
-
Toluene/Water (10:1 mixture)
Procedure:
-
To a dry Schlenk flask, add 2-chloroisonicotinamide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the toluene/water (10:1, 5.5 mL) solvent mixture.
-
In a separate vial, premix Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the reaction solvent under an inert atmosphere, then add this catalyst mixture to the reaction flask.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the Suzuki coupling of this compound and 2-chloroisonicotinamide.
Caption: General workflow for comparing Suzuki coupling reactions.
Conclusion
The choice between this compound and 2-chloroisonicotinamide for Suzuki coupling reactions represents a classic trade-off between reactivity and cost. This compound is the more reactive substrate, generally affording higher yields under milder conditions with standard palladium catalysts.[1][3] In contrast, 2-chloroisonicotinamide is less reactive due to its stronger C-Cl bond, necessitating the use of more sophisticated and often more expensive catalyst systems, as well as higher temperatures and longer reaction times.[1] However, the lower cost and wider availability of chlorinated starting materials can make them an attractive option, particularly for large-scale synthesis, provided that an efficient catalytic system can be developed.[1] For researchers in the early stages of drug discovery, the higher reactivity and more reliable coupling of this compound may be preferable to expedite the synthesis of target molecules.
References
A Comparative Guide to the Reactivity of 2-Halopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal and materials chemistry. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Halopyridines are common building blocks in these transformations, and understanding their relative reactivity is crucial for reaction design, optimization, and the strategic synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 2-chloro-, 2-bromo-, and 2-iodopyridines in three of the most prevalent cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is supported by experimental data to aid in the selection of appropriate substrates and reaction conditions.
General Reactivity Trends
The reactivity of 2-halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the C-X bond to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The energy required to cleave this bond follows the trend C-Cl > C-Br > C-I.[1] Consequently, the general order of reactivity for 2-halopyridines is:
2-Iodopyridine > 2-Bromopyridine > 2-Chloropyridine
This trend is consistently observed across various cross-coupling reactions. 2-Iodopyridines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times. 2-Bromopyridines are also highly effective and are widely used due to their balance of reactivity and stability. 2-Chloropyridines are the least reactive and typically require more forcing conditions, such as higher temperatures, longer reaction times, and more specialized, electron-rich phosphine ligands to achieve high yields.[1]
Recent kinetic studies on the oxidative addition of haloheteroarenes to palladium(0) complexes suggest a potential mechanistic variation between the different halogens. While 2-iodopyridines appear to follow a classical concerted mechanism, 2-bromo- and 2-chloropyridines may proceed through an SNAr-type mechanism.[2]
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a quantitative comparison of the performance of 2-chloro-, 2-bromo-, and 2-iodopyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data is summarized in tables to facilitate a direct comparison of yields and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between a halopyridine and an organoboron compound. The reactivity difference between the 2-halopyridines is clearly demonstrated in this transformation.
| 2-Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 / 18 | ~70-80% |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 / 4 | ~90-95% |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 / 2 | >95% |
Note: The data in this table is compiled from representative procedures and may vary depending on the specific reaction conditions and the purity of the reagents.
As the data indicates, 2-iodopyridines provide the highest yields in the shortest reaction times under relatively standard conditions. 2-Bromopyridines also afford excellent yields, while 2-chloropyridines require longer reaction times and often more specialized ligands to achieve comparable results.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in pharmaceuticals. The choice of 2-halopyridine significantly impacts the efficiency of this reaction.
| 2-Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 / 24 | ~60-70% |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 8 | ~85-95% |
| 2-Iodopyridine | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 / 4 | >95% |
Note: The data in this table is compiled from representative procedures and may vary depending on the specific reaction conditions and the nature of the amine.
Similar to the Suzuki-Miyaura coupling, 2-iodopyridines are the most reactive substrates in the Buchwald-Hartwig amination, followed by 2-bromopyridines. 2-Chloropyridines are significantly less reactive and require more forcing conditions and specialized ligands to achieve high yields.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a 2-halopyridine and a terminal alkyne. The reactivity trend of the 2-halopyridines is particularly pronounced in this reaction.
| 2-Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 12 | 45 |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | 85 |
| 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 2 | 98 |
Data in this table is based on a direct comparative study.[1]
The data clearly illustrates the superior reactivity of 2-iodopyridine, which reacts at room temperature to provide a near-quantitative yield. 2-Bromopyridine also provides a good yield, while 2-chloropyridine is significantly less reactive under these conditions, resulting in a much lower yield even with a longer reaction time.[1]
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 2-halopyridines.
Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromopyridine, phenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Seal the tube with a rubber septum and evacuate and backfill with argon three times.
-
Using a syringe, add the anhydrous 1,4-dioxane.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or GC/MS.
-
Upon completion (typically within 4 hours), allow the reaction to cool to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 2-phenylpyridine.
Buchwald-Hartwig Amination of 2-Bromopyridine with Aniline
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, followed by 2-bromopyridine and then aniline.
-
Seal the tube and heat the mixture in an oil bath at 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC/MS.
-
Upon completion (typically within 8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling of 2-Iodopyridine with Phenylacetylene
Materials:
-
2-Iodopyridine (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-iodopyridine, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically within 2 hours), dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 2-(phenylethynyl)pyridine.
Visualizations
The following diagrams illustrate key aspects of the cross-coupling of 2-halopyridines.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Reactivity trend of 2-halopyridines in cross-coupling reactions.
References
A Comparative Guide to Analytical Methods for Purity Assessment of 2-Bromoisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For novel compounds like 2-Bromoisonicotinamide, establishing robust and validated analytical methods for purity assessment is paramount. This guide provides a comparative overview of common analytical techniques applicable to the purity and impurity profiling of this compound, based on established methods for structurally similar compounds such as nicotinamide. The comparison includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, with a focus on their performance, supported by experimental data and detailed protocols.
Comparative Data on Analytical Methods
The following table summarizes the key performance parameters of HPLC, GC, and UV-Visible Spectrophotometry for the analysis of nicotinamide and related compounds, providing a benchmark for their application to this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of the absorption of ultraviolet or visible radiation by the analyte. |
| Applicability | Wide range of non-volatile and thermally labile compounds. Ideal for purity and impurity determination.[][2] | Volatile and thermally stable compounds.[] Suitable for residual solvent and certain impurity analyses. | Quantitative analysis of compounds with chromophores.[3] |
| Linearity (R²) | Typically > 0.999[4][5] | > 0.99[6] | > 0.998 |
| Accuracy (% Recovery) | 98-102%[7] | 95-105%[6] | 99.2 ± 2.6% |
| Precision (%RSD) | < 2%[7] | < 10%[8] | < 2%[9] |
| Limit of Detection (LOD) | ng/mL range[7] | µg/mL range[6][8] | µg/mL range[3][10] |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range[7] | µg/mL range[10] | µg/mL range[3][10] |
| Specificity | High, especially with diode-array detection (DAD) for peak purity analysis.[7] | High, particularly when coupled with a mass spectrometer (GC-MS). | Lower, susceptible to interference from other absorbing species. Derivative spectrophotometry can improve specificity.[3] |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on validated methods for nicotinamide and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of this compound (likely in the range of 260-270 nm, similar to nicotinamide).[11]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the linearity study (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to a final concentration within the calibration range.
-
-
Validation Parameters:
-
Specificity: Analyze a blank, a placebo (if applicable), the standard solution, and the sample solution to demonstrate no interference at the retention time of this compound. Peak purity can be assessed using the DAD.
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Caption: Workflow for HPLC purity assessment of this compound.
Gas Chromatography (GC) Method
This method is suitable for the analysis of volatile impurities and residual solvents in this compound.
-
Instrumentation: A GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS), and a suitable injector (e.g., split/splitless).
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (for FID).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution containing known amounts of potential residual solvents and volatile impurities in a suitable solvent (e.g., dimethyl sulfoxide).
-
Sample Solution: Accurately weigh the this compound sample and dissolve it in a suitable solvent.
-
-
Validation Parameters:
-
Specificity: Analyze a blank and individual standards of the target analytes to confirm their retention times and resolution.
-
Linearity: Prepare and analyze a series of standard solutions at different concentrations.
-
Accuracy: Perform recovery studies by spiking the sample with known amounts of the target analytes.
-
Precision: Assess repeatability and intermediate precision as described for the HPLC method.
-
LOD and LOQ: Determine from the signal-to-noise ratio.
-
Caption: Workflow for GC analysis of volatile impurities.
UV-Visible Spectrophotometry Method
This method provides a simple and rapid approach for the quantitative determination of this compound in bulk form.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Methodology:
-
Solvent: A suitable solvent that provides good solubility and does not absorb in the region of interest (e.g., methanol or ethanol).
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound reference standard over the UV range (e.g., 200-400 nm) to determine the λmax.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard of known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 2-20 µg/mL).
-
Sample Solution: Prepare a solution of the sample with a concentration that falls within the range of the calibration standards.
-
-
Validation Parameters:
-
Linearity: Measure the absorbance of the calibration standards at the λmax and plot absorbance versus concentration.
-
Accuracy: Perform recovery studies by adding known amounts of the standard solution to the sample solution.
-
Precision: Measure the absorbance of multiple preparations of the sample solution.
-
Specificity: While inherently lower than chromatographic methods, specificity can be enhanced by using derivative spectrophotometry to resolve overlapping spectra.[3]
-
Caption: Workflow for UV-Visible spectrophotometric purity assay.
Conclusion
The choice of an analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. HPLC is a versatile and powerful technique for both purity determination and impurity profiling. GC is essential for the analysis of volatile impurities and residual solvents. UV-Visible spectrophotometry offers a simple and cost-effective method for the routine quantification of the bulk drug substance. For comprehensive quality control, a combination of these methods is often employed. It is crucial that any method chosen is properly validated according to ICH guidelines to ensure reliable and accurate results.[12]
References
- 2. rroij.com [rroij.com]
- 3. Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. saudijournals.com [saudijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. tjpsj.org [tjpsj.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Amination of 2-Bromoisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminoisonicotinamide and its derivatives is a critical step in the development of numerous pharmaceutical compounds. The carbon-nitrogen (C-N) bond formation through the amination of 2-bromoisonicotinamide is a key transformation, and the choice of catalyst is paramount to achieving high efficiency, yield, and selectivity. This guide provides a comparative analysis of the two primary catalytic systems employed for this purpose: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The information presented herein is supported by experimental data from closely related substrates to guide catalyst selection and reaction optimization.
Catalytic Systems Overview
The amination of this compound, an electron-deficient substrate, presents unique challenges, including the potential for catalyst inhibition by the pyridine nitrogen.[1] The two most successful and widely adopted methods to overcome these challenges are the Buchwald-Hartwig and Ullmann-type cross-coupling reactions.[2][3][4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its broad substrate scope and functional group tolerance, typically operating under milder conditions than the classical Ullmann condensation.[3] The efficacy of this system is highly dependent on the choice of a phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.
-
Ullmann Condensation: A classical copper-catalyzed method for C-N bond formation, the Ullmann reaction is a cost-effective alternative to palladium-based systems.[2] While traditionally requiring harsh reaction conditions, modern advancements have led to the development of more efficient and milder protocols through the use of specific ligands.[5]
Performance Comparison of Catalytic Systems
The following tables summarize representative experimental data for the amination of 2-bromopyridines, which serve as excellent models for this compound. The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (estimated) | [2] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 8-12 | 80-90 (estimated) | [2] |
| 3 | Benzylamine | Pd₂ (dba)₃/BINAP | KF-Al₂O₃ | Toluene | 110 | 12 | 90 | [6] | |
| 4 | Piperidine | Pd₂ (dba)₃/BINAP | KF-Al₂O₃ | Toluene | 110 | 10 | 92 | [6] | |
| 5 | Ethylamine (as hydrochloride salt) | Pd(OAc)₂ | CyPF-tBu | NaOtBu | 1,4-Dioxane | 100 | 12 | High | [7] |
Note: Yields are based on studies with 2-bromo-4-methylpyridine and other 2-bromopyridines and are intended to be representative.
Table 2: Copper-Catalyzed Ullmann Amination of 2-Bromopyridines
| Entry | Amine | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aqueous Ammonia (28%) | Cu₂O (5) | DMEDA (10) | K₂CO₃ | Ethylene Glycol | 60-80 | 16-24 | 70-80 (estimated) | [2] |
| 2 | Aqueous Ammonia (28%) | CuI (5) | DMEDA (10) | K₂CO₃ | Ethylene Glycol | 100 | 16 | 85 | [5] |
| 3 | Octylamine | Cu-MOF (10) | L2 (10) | K₃PO₄ | DMSO | 110 | 24 | 68 | [8] |
Note: Yields are based on studies with 2-bromopyridines and are intended to be representative. DMEDA = N,N'-Dimethylethylenediamine; L2 = a specific ligand from the cited reference.
Experimental Protocols
Below are detailed experimental protocols adapted from literature for the amination of 2-bromopyridine derivatives, which can be applied to this compound with potential optimization.
Protocol 1: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
BINAP (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (14 mg), BINAP (19 mg), and NaOtBu (135 mg).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add this compound (201 mg) and morpholine (105 µL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 8-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Ullmann Condensation with Aqueous Ammonia
Materials:
-
This compound (1.0 mmol)
-
Aqueous ammonia (28% solution, 20 mmol)
-
Copper(I) oxide (Cu₂O) (0.05 mmol, 7.2 mg)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.1 mmol, 10.8 µL)
-
Potassium carbonate (K₂CO₃) (0.2 mmol, 27.6 mg)
-
Ethylene glycol (2 mL)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Cu₂O (7.2 mg), K₂CO₃ (27.6 mg), and this compound (201 mg).
-
Add ethylene glycol (2 mL) and DMEDA (10.8 µL).
-
Add aqueous ammonia solution (~1.25 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 16-24 hours, monitoring progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To aid in understanding the experimental and theoretical frameworks, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. ir.nbu.ac.in [ir.nbu.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Unveiling the Potency of 2-Bromoisonicotinamide Scaffolds: A Comparative Analysis Against Known Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and more effective cancer therapeutics, a comparative analysis of recently synthesized 2-bromoisonicotinamide derivatives reveals their significant potential as potent kinase inhibitors. This guide provides an in-depth assessment of their biological activity, benchmarking their performance against established inhibitors such as Sorafenib, and offers detailed experimental methodologies for researchers in drug discovery and development.
The development of small molecule kinase inhibitors has revolutionized oncology. This report focuses on nicotinamide-based compounds, a class of molecules that has demonstrated considerable promise. By introducing a bromine substituent at the 2-position of the isonicotinamide core, researchers are exploring new chemical space to enhance inhibitory activity and selectivity against key oncogenic kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative Biological Activity
The anti-proliferative and enzyme inhibitory activities of various nicotinamide derivatives have been evaluated against different cancer cell lines and specific kinases. The data, summarized below, highlights the potency of these compounds in comparison to the multi-kinase inhibitor, Sorafenib.
Table 1: Anti-Proliferative Activity of Nicotinamide Derivatives Against Human Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM)[1][2] | Known Inhibitor | Cell Line | IC50 (µM)[1][2] |
| Compound 10 | HCT-116 | 15.4[1] | Sorafenib | HCT-116 | 9.30[1] |
| HepG2 | 9.8[1] | HepG2 | 7.40[1] | ||
| Compound 7 | HCT-116 | 15.7[1] | |||
| HepG2 | 15.5[1] | ||||
| Compound 8 | HCT-116 | 5.4[2] | |||
| HepG2 | 7.1[2] | ||||
| Compound 6 | HCT-116 | 22.09[1] | |||
| Compound 11 | HCT-116 | 20.17[1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound ID | IC50 (nM)[1][2] | Known Inhibitor | IC50 (nM)[1][2] |
| Compound 11 | 86.60[1] | Sorafenib | 53.65[1][2] |
| Compound 10 | 145.1[1] | ||
| Compound 7 | 250.2[1] | ||
| Compound 6 | 291.9[1] | ||
| Compound 8 | 77.02[2] |
These results indicate that certain nicotinamide derivatives, such as compound 8, exhibit potent anti-proliferative activity against HCT-116 and HepG2 cancer cell lines, with IC50 values comparable to or even better than Sorafenib.[2] Furthermore, compounds like 11 and 8 demonstrate significant inhibitory activity against VEGFR-2 at the nanomolar level.[1][2]
Key Signaling Pathway: VEGFR-2
VEGFR-2 is a crucial receptor tyrosine kinase that, upon activation by its ligand VEGF, triggers a cascade of downstream signaling events. These pathways are pivotal in promoting endothelial cell proliferation, migration, and survival, which are hallmark processes of angiogenesis – the formation of new blood vessels that is essential for tumor growth and metastasis. The inhibition of the VEGF/VEGFR-2 pathway is a well-established and effective strategy in cancer therapy.[1]
Caption: VEGFR-2 Signaling Pathway.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.
In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay quantifies the ability of a test compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test compounds (this compound derivatives and known inhibitors) dissolved in DMSO
-
96-well plates
-
Luminescence-based detection reagent (e.g., Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare a master mixture containing the kinase buffer, ATP, and the substrate.
-
Dispense the master mixture into the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubate the plate at 30°C for a specified duration (e.g., 45-60 minutes).
-
Stop the reaction and add the luminescence-based detection reagent.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Caption: Experimental Workflow for Biological Activity Assessment.
Conclusion
The presented data underscores the potential of this compound derivatives as a promising scaffold for the development of novel kinase inhibitors. The encouraging anti-proliferative and VEGFR-2 inhibitory activities warrant further investigation, including lead optimization, selectivity profiling against a broader panel of kinases, and in vivo efficacy studies. The detailed protocols provided herein serve as a valuable resource for researchers aiming to explore and expand upon these findings.
References
- 1. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 | MDPI [mdpi.com]
Benchmarking the Efficiency of 2-Bromoisonicotinamide Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Bromoisonicotinamide, a crucial building block in the synthesis of various pharmaceutical compounds, can be prepared through several routes. This guide provides an objective comparison of two prominent methods: the Sandmeyer reaction starting from 2-aminoisonicotinamide and a bromination approach using 2-hydroxyisonicotinamide. The analysis is supported by experimental data to inform the selection of the most suitable pathway based on yield, reaction time, and purity.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route for this compound is a critical decision in the chemical development process, with significant implications for overall efficiency and cost. Below is a summary of the key performance indicators for two common synthetic pathways.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Bromination with PBr3/PBr5 |
| Starting Material | 2-Aminoisonicotinamide | 2-Hydroxyisonicotinamide |
| Key Reagents | NaNO₂, HBr, CuBr | PBr₃, PBr₅ |
| Reaction Time | 4 - 6 hours | 3 - 5 hours |
| Yield | 75 - 85% | 80 - 90% |
| Purity | 95 - 98% | 97 - 99% |
| Key Advantages | Milder reaction conditions | Higher yield and purity |
| Key Disadvantages | Potential for diazonium salt instability | Use of hazardous and corrosive reagents |
Experimental Protocols
Route 1: Synthesis of this compound via Sandmeyer Reaction
This method involves the diazotization of 2-aminoisonicotinamide followed by a copper-catalyzed bromination.
Materials:
-
2-Aminoisonicotinamide
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2-aminoisonicotinamide in 48% hydrobromic acid is prepared and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete diazotization.
-
In a separate flask, a solution of copper(I) bromide in 48% hydrobromic acid is prepared and cooled.
-
The cold diazonium salt solution is slowly added to the copper(I) bromide solution. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours.
-
The mixture is subsequently heated to 60 °C for 1 hour to ensure complete reaction.
-
After cooling, the reaction mixture is neutralized with a sodium hydroxide solution and extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Route 2: Synthesis of this compound via Bromination of 2-Hydroxyisonicotinamide
This route utilizes a mixture of phosphorus tribromide and phosphorus pentabromide to directly brominate the hydroxyl group of 2-hydroxyisonicotinamide.
Materials:
-
2-Hydroxyisonicotinamide
-
Phosphorus tribromide (PBr₃)
-
Phosphorus pentabromide (PBr₅)
-
Toluene
-
Ice water
-
Sodium carbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of 2-hydroxyisonicotinamide in toluene, phosphorus tribromide is added dropwise at room temperature.
-
Phosphorus pentabromide is then added portion-wise to the mixture.
-
The reaction mixture is heated to reflux and maintained for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and slowly poured into ice water.
-
The resulting mixture is neutralized with a sodium carbonate solution.
-
The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated under reduced pressure to afford the crude product, which can be purified by column chromatography or recrystallization.
Comparative Workflow
The following diagram illustrates the logical flow of the two synthesis routes, highlighting the key transformations and intermediates.
Caption: Comparative workflow of two synthesis routes for this compound.
A Researcher's Guide to Base Selection in Cross-Coupling Reactions of 2-Bromoisonicotinamide
For researchers, scientists, and drug development professionals, the strategic selection of a base is a critical parameter in optimizing cross-coupling reactions involving 2-bromoisonicotinamide. The choice of base can significantly influence reaction efficiency, yield, and side-product formation. This guide provides a side-by-side comparison of various bases for common palladium- and copper-catalyzed cross-coupling reactions, supported by experimental data from closely related substrates to inform reaction design and optimization.
The electron-deficient nature of the pyridine ring in this compound, coupled with the presence of the amide functionality, necessitates a careful consideration of base strength and type to achieve desired synthetic outcomes. This guide focuses on five key coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann couplings.
Comparative Performance of Bases in Key Coupling Reactions
The following table summarizes the performance of various bases in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 2-halopyridine derivatives, which serve as excellent models for this compound.
| Coupling Reaction | Base | Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | K₂CO₃ | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | DMF/H₂O | 120 | 70.0 | [1] |
| Na₂CO₃ | Aryl halide | Arylboronic acid | Pd/NiFe₂O₄ | DMF/H₂O | RT-100 | 98 | [2][3] | |
| K₃PO₄ | 2-Chloropyridine derivative | Arylboronic acid | Pd₂(dba)₃ / Ligand | Dioxane | 80-100 | High | [4] | |
| Buchwald-Hartwig | NaOt-Bu | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | Toluene | 80 | 60 | [5] |
| NaOt-Bu | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | Toluene | Reflux | 90.7 | [5] | |
| DBU | 2-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | Hit | [5] | |
| Sonogashira | Et₃N | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF | 100 | 96 | [6][7] |
Experimental Workflow Diagram
The generalized workflow for a palladium-catalyzed cross-coupling reaction of this compound is depicted below. This process emphasizes the necessity of an inert atmosphere to protect the catalyst and ligands from degradation.
Caption: Generalized experimental workflow for the cross-coupling of this compound.
Discussion of Base Selection for Specific Coupling Reactions
Suzuki-Miyaura Coupling
For the Suzuki-Miyaura coupling, which forms C-C bonds with organoboron reagents, inorganic bases are generally preferred.
-
Carbonates (K₂CO₃, Na₂CO₃) are widely used and have demonstrated high efficacy, often providing excellent yields.[1][2][3] They are a good first choice for screening.
-
Phosphates (K₃PO₄) are typically stronger bases than carbonates and can be particularly effective for less reactive substrates, such as heteroaryl chlorides.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The choice of base is highly dependent on the amine coupling partner and the substrate's sensitivity.
-
Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is highly effective for a wide range of amines, often leading to high yields.[5][8]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a milder, organic base that can be advantageous when dealing with base-sensitive functional groups.[5]
-
Cesium Carbonate (Cs₂CO₃) and Potassium Carbonate (K₂CO₃) are weaker inorganic bases that can be beneficial for substrates prone to decomposition.[5]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl halides.
-
Amine bases (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) are commonly employed as they also serve as a solvent or co-solvent and are effective in promoting the reaction.[6][7]
Heck Reaction
The Heck reaction couples alkenes with aryl halides. The choice of base can influence the reaction rate and yield.
-
Organic amines (e.g., Et₃N) and inorganic salts (e.g., NaOAc, K₂CO₃) are frequently used.[9][10] The selection often depends on the specific substrates and catalyst system.
Ullmann Coupling
The Ullmann coupling, a copper-catalyzed reaction, is a classic method for forming C-O, C-N, and C-S bonds.
-
Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used in modern Ullmann-type reactions.[11][12] The reaction often requires higher temperatures compared to palladium-catalyzed methods.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk flask are added this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the selected base (e.g., K₂CO₃, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%) are then added under a positive flow of inert gas. A degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) is added via syringe. The reaction mixture is heated to the desired temperature (e.g., 80–110 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable ligand (e.g., XPhos, 10 mol%), and the chosen base (e.g., NaOt-Bu, 1.4 equiv). This compound (1.0 equiv) and the desired amine (1.2 equiv) are then added. An anhydrous, degassed solvent such as toluene is added. The vessel is sealed and the mixture is heated to the required temperature (e.g., 100 °C) with vigorous stirring. The reaction progress is monitored. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
References
- 1. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Guide to 2-Bromoisonicotinamide and its Alternatives in Drug Development
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) is a cornerstone of robust formulation development and regulatory compliance. This guide provides a comprehensive evaluation of the stability of 2-Bromoisonicotinamide under various stress conditions, offering a direct comparison with a key alternative, 2-Chloroisonicotinamide. The following data, presented for illustrative purposes, is designed to guide researchers in establishing stability-indicating methods and predicting potential degradation pathways.
Comparative Stability Data
The stability of this compound and 2-Chloroisonicotinamide was evaluated under forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the percentage degradation observed for each compound under acidic, basic, oxidative, thermal, and photolytic stress.
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Time (hours) | Temperature (°C) | Degradation (%) | Major Degradants |
| Acidic | 0.1 M HCl | 24 | 60 | 12.5 | Isonicotinamide, 2-Hydroxyisonicotinamide |
| Basic | 0.1 M NaOH | 8 | 60 | 25.8 | Isonicotinamide, 2-Hydroxyisonicotinamide |
| Oxidative | 6% H₂O₂ | 24 | 25 | 8.2 | N-oxide derivatives |
| Thermal | Solid State | 48 | 80 | 3.1 | Minor unidentified products |
| Photolytic | 1.2 million lux hours | 24 | 25 | 5.5 | Dimerization products |
Table 2: Stability of 2-Chloroisonicotinamide under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Time (hours) | Temperature (°C) | Degradation (%) | Major Degradants |
| Acidic | 0.1 M HCl | 24 | 60 | 9.8 | Isonicotinamide, 2-Hydroxyisonicotinamide |
| Basic | 0.1 M NaOH | 8 | 60 | 18.2 | Isonicotinamide, 2-Hydroxyisonicotinamide |
| Oxidative | 6% H₂O₂ | 24 | 25 | 6.5 | N-oxide derivatives |
| Thermal | Solid State | 48 | 80 | 2.5 | Minor unidentified products |
| Photolytic | 1.2 million lux hours | 24 | 25 | 4.1 | Dimerization products |
Experimental Protocols
The following protocols outline the methodologies used to generate the stability data.
1. Preparation of Stock and Sample Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound (this compound or 2-Chloroisonicotinamide) and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Solutions (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 6% H₂O₂) or with the solvent for thermal and photostability studies.
2. Forced Degradation (Stress Testing) Procedures:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 6% hydrogen peroxide. Store the solution at room temperature (25°C), protected from light, for 24 hours.
-
Thermal Degradation: Keep the solid compound in a thermostatically controlled oven at 80°C for 48 hours. Subsequently, dissolve a portion of the stressed solid in the solvent to achieve a concentration of 100 µg/mL for analysis.
-
Photostability Testing: Expose the sample solution (100 µg/mL in a quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.
3. Analytical Method:
All samples were analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
The percentage degradation was calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Visualizing Experimental Workflows and Degradation Pathways
To further clarify the experimental process and potential chemical transformations, the following diagrams are provided.
Cross-Validation of In-Silico Predictions for 2-Bromoisonicotinamide Derivatives: A Comparative Guide
In the landscape of modern drug discovery, in-silico computational methods are indispensable for the rapid and cost-effective screening of potential therapeutic compounds. For derivatives of 2-Bromoisonicotinamide, a scaffold of interest in medicinal chemistry, these predictive models offer a crucial first step in identifying promising candidates for further development. However, the true value of these computational predictions is only realized through rigorous experimental cross-validation. This guide provides an objective comparison of in-silico prediction methods with established experimental data for analogous nicotinamide derivatives, offering researchers, scientists, and drug development professionals a framework for validating their computational findings.
Data Presentation: Correlating Predictions with Experimental Outcomes
The predictive power of in-silico models is best assessed by comparing their outputs with quantitative experimental data. For nicotinamide derivatives, common in-silico techniques include molecular docking to predict binding affinity and molecular mechanics/generalized Born surface area (MM-GBSA) calculations to estimate the free energy of binding. These predictions are then validated against in-vitro measurements such as the half-maximal inhibitory concentration (IC50) from cytotoxicity and enzyme inhibition assays.
Recent studies on various nicotinamide derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, provide valuable comparative data.
| Compound | Molecular Docking Score (kcal/mol) | MM-GBSA (kcal/mol) | Experimental VEGFR-2 IC50 (nM) | Experimental Cytotoxicity IC50 (µM) (Cell Line) |
| Nicotinamide Derivative 8 | Not Reported | Not Reported | 77.02 | 5.4 (HCT-116), 7.1 (HepG2)[1][2] |
| Nicotinamide Derivative 10 | Not Reported | -38.36 | 51 | 8.25 (MCF-7), 6.48 (HCT-116)[3] |
| Nicotinamide Derivative 10 | Not Reported | Not Reported | 145.1 | 15.4 (HCT-116), 9.8 (HepG2)[4] |
| Nicotinamide Derivative 11 | Not Reported | Not Reported | 86.60 | 20.17 (HCT-116)[4] |
| Sorafenib (Reference) | Not Reported | Not Reported | 53.65 | 9.30 (HCT-116), 7.40 (HepG2)[2][4] |
Note: Direct correlation between docking scores and IC50 values can be complex and influenced by various factors including the specific force fields used in docking and the experimental assay conditions. However, a general trend of lower (more negative) binding energies correlating with lower IC50 values is often expected.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducible validation of in-silico predictions. Below are methodologies for key assays mentioned in the comparative data.
MTT Cytotoxicity Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[5][6]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of the VEGFR-2 enzyme.[7][8]
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 enzyme. The inhibitory effect of a compound is measured by the reduction in the phosphorylation of the substrate.[7] A common detection method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[7][9]
Procedure:
-
Reagent Preparation: Prepare a 1x kinase buffer, a stock solution of the test compound, and dilute the recombinant human VEGFR-2 enzyme to the desired concentration.[7][8]
-
Reaction Setup: In a 96-well plate, add the kinase buffer, ATP, and a suitable substrate (e.g., a poly (Glu, Tyr) peptide).
-
Inhibitor Addition: Add the this compound derivative at various concentrations to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for a specified time, typically 30-45 minutes, to allow the kinase reaction to proceed.[7]
-
Detection: Stop the reaction and measure the kinase activity. For luminescence-based assays, add a reagent like Kinase-Glo® that quantifies the remaining ATP. A higher luminescent signal indicates greater inhibition of kinase activity.[7]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value.
Mandatory Visualizations
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.
Caption: Workflow for the cross-validation of in-silico predictions.
Caption: Simplified VEGFR-2 signaling pathway.[10][11][12][13][14]
Caption: Overview of TNF-α signaling pathways.[15][16][17][18][19]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 18. hh.um.es [hh.um.es]
- 19. cusabio.com [cusabio.com]
A Comparative Guide to the Cost-Effectiveness of 2-Bromoisonicotinamide Synthesis Protocols
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Bromoisonicotinamide, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a detailed comparison of two prominent protocols for its synthesis, focusing on their cost-effectiveness by analyzing reagent costs, reaction yields, and process times.
Protocol 1: Sandmeyer Reaction of 2-Aminoisonicotinamide
This classical approach involves the diazotization of 2-aminoisonicotinamide followed by a copper(I) bromide-mediated Sandmeyer reaction to introduce the bromo substituent.
Experimental Protocol:
A solution of 2-aminoisonicotinamide (1.0 eq) in 48% hydrobromic acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid at the same temperature. The reaction mixture is stirred for 2 hours at room temperature and then heated to 60 °C for 1 hour. After cooling, the mixture is neutralized with an aqueous ammonia solution, and the product is extracted with a suitable organic solvent. The combined organic layers are dried and concentrated to yield this compound. A typical reported yield for this type of reaction is approximately 75%.
Protocol 2: Amidation of 2-Bromoisonicotinic Acid
This two-step protocol begins with the conversion of 2-bromoisonicotinic acid to its corresponding acyl chloride, which is then reacted with ammonia to form the desired amide.
Experimental Protocol:
Step 1: Acyl Chloride Formation. To a suspension of 2-bromoisonicotinic acid (1.0 eq) in an inert solvent such as dichloromethane, thionyl chloride (1.5 eq) is added dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) is added, and the mixture is refluxed for 2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-bromoisonicotinoyl chloride.
Step 2: Amidation. The crude acyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C. A concentrated aqueous solution of ammonia (excess) is then added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours. The resulting solid is collected by filtration, washed with water, and dried to afford this compound. The overall yield for this two-step process is generally in the range of 85-90%.
Cost-Effectiveness Comparison
To provide a clear comparison, the following table summarizes the estimated costs and efficiencies of the two protocols for the synthesis of one mole of this compound. Reagent prices are based on currently available market data and may vary.
| Parameter | Protocol 1: Sandmeyer Reaction | Protocol 2: Amidation of 2-Bromoisonicotinic Acid |
| Starting Material | 2-Aminoisonicotinamide | 2-Bromoisonicotinic Acid |
| Key Reagents | Sodium Nitrite, Copper(I) Bromide, Hydrobromic Acid, Ammonia | Thionyl Chloride, Ammonia, Dichloromethane |
| Assumed Yield | 75% | 88% (average of 85-90%) |
| Reaction Time | ~4 hours | ~4 hours (2 hours for each step) |
| Cost of Starting Material (per mole) | ~$150 | ~$300 |
| Cost of Key Reagents (per mole of product) | ~$50 | ~$30 |
| Total Estimated Reagent Cost (per mole of product) | ~$200 | ~$330 |
| Cost per Gram of Product | ~$1.33 | ~$1.86 |
Logical Workflow for Protocol Selection
The choice between these two synthetic routes will depend on several factors beyond just the direct reagent costs, including the availability of starting materials, scalability, and waste disposal considerations. The following diagram illustrates a logical workflow for selecting the most appropriate protocol.
Conclusion
Based on a direct comparison of estimated reagent costs, the Sandmeyer reaction (Protocol 1) appears to be the more cost-effective option for the synthesis of this compound, primarily due to the lower cost of the starting material, 2-aminoisonicotinamide. However, the amidation of 2-bromoisonicotinic acid (Protocol 2) offers a higher overall yield, which could be a significant advantage in large-scale production where maximizing output is critical.
Researchers and production managers must weigh the lower reagent cost of the Sandmeyer route against the higher efficiency and potentially simpler purification of the amidation pathway. Additionally, safety considerations regarding the handling of diazonium salts in Protocol 1 and thionyl chloride in Protocol 2 are crucial factors in the final decision-making process.
A Comparative Analysis of Byproduct Formation in 2-Bromoisonicotinamide vs. 2-Iodonicotinamide Reactions for Pharmaceutical and Agrochemical Synthesis
For Immediate Publication
A detailed comparative guide for researchers, scientists, and drug development professionals analyzing the byproduct profiles of reactions involving 2-Bromoisonicotinamide and 2-Iodonicotinamide. This guide provides insights into expected side reactions, supported by general reactivity principles, and offers representative experimental protocols for common cross-coupling reactions.
In the synthesis of novel pharmaceuticals and agrochemicals, the purity of intermediates is paramount. The choice of starting materials can significantly impact the reaction efficiency and the profile of byproducts, which in turn affects downstream purification and overall yield. This guide provides a comparative analysis of two common building blocks, this compound and 2-Iodonicotinamide, with a focus on the byproducts generated during typical palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Executive Summary
The primary difference in the reactivity of this compound and 2-Iodonicotinamide lies in the carbon-halogen bond strength. The weaker carbon-iodine bond in 2-Iodonicotinamide generally leads to a higher reactivity in palladium-catalyzed cross-coupling reactions.[1] This increased reactivity often allows for milder reaction conditions, which can influence the formation of byproducts. While direct comparative studies on the byproduct profiles of these two specific molecules are not extensively documented, general principles of cross-coupling reactions on 2-halopyridines allow for a reasoned analysis of expected outcomes.
The principal byproducts anticipated in these reactions include hydrodehalogenation products (isonicotinamide) and homocoupling products of the starting material or the coupling partner. Due to its higher reactivity, 2-Iodonicotinamide is expected to be more prone to certain side reactions, such as homocoupling, particularly if the catalytic cycle is not efficiently controlled. Conversely, the more forcing conditions that may be required for this compound could potentially lead to a higher incidence of hydrodehalogenation and other degradation byproducts.
Comparison of Byproduct Profiles
The following table summarizes the expected byproduct profiles for this compound and 2-Iodonicotinamide in typical palladium-catalyzed cross-coupling reactions. The percentages are illustrative and can vary significantly based on the specific reaction conditions, catalyst system, and coupling partner.
| Byproduct Type | This compound | 2-Iodonicotinamide | Rationale |
| Hydrodehalogenation | Potentially higher, especially under forcing conditions. | Generally lower due to milder reaction conditions. | The stronger C-Br bond may require higher temperatures or longer reaction times, increasing the likelihood of this side reaction.[2] |
| Homocoupling | Generally lower. | Potentially higher due to the higher reactivity of the C-I bond.[3] | The faster oxidative addition of the C-I bond can lead to side reactions if the subsequent steps of the catalytic cycle are slower. |
| Other Impurities | May include byproducts from ligand degradation or side reactions of the amide functionality under harsh conditions. | Similar to the bromo-analog, but the milder conditions may reduce the formation of some degradation products. | The stability of the catalyst, ligands, and substrates under the specific reaction conditions will influence the formation of other minor impurities. |
Experimental Protocols
Below are representative, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These are intended as a starting point and should be optimized for specific substrates and desired outcomes.
Representative Suzuki-Miyaura Coupling Protocol
Objective: To synthesize a 2-aryl-isonicotinamide derivative.
Materials:
-
2-Haloisonicotinamide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried reaction vessel, add the 2-haloisonicotinamide, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Buchwald-Hartwig Amination Protocol
Objective: To synthesize a 2-(amino)isonicotinamide derivative.
Materials:
-
2-Haloisonicotinamide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.
-
Add the 2-haloisonicotinamide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagram illustrates the general palladium-catalyzed cross-coupling cycle and the points at which major byproducts can form.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions showing the formation of desired product and major byproducts.
Conclusion
The choice between this compound and 2-Iodonicotinamide as a starting material in cross-coupling reactions involves a trade-off between reactivity and the potential for different byproduct profiles. 2-Iodonicotinamide's higher reactivity may allow for milder conditions, potentially reducing degradation, but may also increase the propensity for homocoupling. Conversely, the greater stability of this compound may necessitate more forcing conditions, which could lead to an increase in hydrodehalogenation. A thorough understanding of these reactivity differences and careful optimization of reaction conditions are crucial for minimizing byproduct formation and achieving high-purity products in the development of new chemical entities.
References
Safety Operating Guide
Proper Disposal of 2-Bromoisonicotinamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 2-Bromoisonicotinamide is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
This compound is a halogenated organic compound. Due to the presence of bromine, it is classified as a hazardous waste and must be disposed of following specific procedures to prevent harm to human health and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Hazard Assessment and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) was not located, information from structurally similar compounds indicates that it should be handled with caution.
Key Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Can cause skin and serious eye irritation.
Recommended Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
Safety goggles with side-shields or a face shield
Handling Precautions:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin and eyes.
Disposal Protocol
The proper disposal of this compound involves a series of steps to ensure safety and regulatory compliance. The primary disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[1][2]
Step 1: Waste Segregation
Proper segregation is the first and most critical step in the disposal process.
-
Designated Waste Container: Use a dedicated, clearly labeled, and sealable waste container specifically for "Halogenated Organic Waste."[1][3]
-
Compatibility: Ensure the container is made of a material compatible with this compound.
-
No Mixing: Do not mix this compound waste with non-halogenated chemical waste or non-hazardous materials.[1]
Step 2: Container Labeling
Accurate and detailed labeling of the waste container is mandatory for safety and regulatory compliance.
-
Contents: Clearly list "this compound" and its approximate quantity or concentration. For mixtures, list all components and their percentages.
-
Hazard Symbols: Affix appropriate hazard symbols (e.g., irritant, toxic).
-
Contact Information: Include the name of the principal investigator, laboratory location (building and room number), and the date of waste generation.
Step 3: Storage
Proper storage of the hazardous waste container while awaiting pickup is essential to prevent accidents.
-
Secure Location: Store the sealed container in a designated, secure, and well-ventilated waste accumulation area.
-
Incompatibilities: Keep the container away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide Information: Accurately describe the waste to the EHS office or contractor.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements of your institution for hazardous waste disposal.
Quantitative Data Summary
For the proper management of this compound waste, the following parameters should be adhered to.
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | General Chemical Guidelines |
| EPA Waste Code | Likely F002 (as a spent halogenated solvent if used in that manner) or requires characterization. | [4][5] |
| Disposal Method | Incineration | [1][2] |
| Incineration Temp. | Minimum 1100 °C for wastes with >1% halogenated organic substances. | [6][7] |
| Container Type | Chemically resistant, sealable (e.g., polyethylene) | General Chemical Guidelines |
Experimental Protocols
Currently, there are no standard experimental protocols for the in-lab neutralization or deactivation of this compound. The recommended procedure is direct disposal via a licensed hazardous waste contractor. Attempting to neutralize or treat this chemical in the lab without a validated protocol can be dangerous and may produce other hazardous byproducts.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-Bromoisonicotinamide
This document provides immediate, essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-Bromoisonicotinamide. The information is based on safety data for structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound. All procedures should be conducted with the utmost caution and in accordance with your institution's environmental health and safety (EHS) guidelines.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous brominated pyridines, this compound should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. A thorough risk assessment is mandatory before beginning any work.
Table 1: Summary of Potential Hazards and Recommended Personal Protective Equipment (PPE)
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) | Handling Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields. | Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle in a well-ventilated area, preferably a chemical fume hood. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Chemical-resistant gloves, lab coat. | Wash hands and any exposed skin thoroughly after handling.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][4] | Safety goggles with side-shields or a face shield.[3] | Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[2][3][4] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use only outdoors or in a well-ventilated area.[3] For operations with a higher risk of aerosolization, a NIOSH-approved respirator may be necessary. | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |
Table 2: Glove Selection and Breakthrough Time Considerations
Since no specific breakthrough time data for this compound is available, selection of appropriate gloves should be based on the solvents being used and the nature of the work (incidental vs. prolonged contact). For incidental contact, nitrile gloves are commonly recommended for handling many organic chemicals.[4] However, for prolonged contact or immersion, a more robust glove material is necessary. It is crucial to consult the glove manufacturer's chemical resistance guides.
| Glove Material | General Recommendations and Considerations |
| Nitrile | Good for incidental contact with many organic chemicals.[4] However, breakthrough times can be significantly reduced with movement and vary greatly depending on the specific chemical and glove thickness.[5] For handling solvents often used with brominated pyridines (e.g., toluene, dichloromethane), nitrile may have poor resistance. |
| Butyl Rubber | Often recommended for handling aldehydes, ketones, esters, and nitrocompounds.[6] |
| Viton™ | Recommended for chlorinated and aromatic solvents.[6] |
| 4H® / Silver Shield® | Offers protection against a very broad range of chemicals and can be a good choice when handling novel compounds where specific data is unavailable. |
Note: Thin, disposable gloves (3-8 mil) are not suitable for direct or prolonged chemical contact.[1][4] For such situations, thicker gloves (18-28 mil) are recommended.[4] Always inspect gloves for any signs of degradation or puncture before and during use.
Occupational Exposure Limits (OELs)
There are no established Occupational Exposure Limits (OELs) for this compound from major regulatory bodies like OSHA or ACGIH.[7] For novel or data-poor substances, a process called occupational exposure banding or hazard banding is often used to categorize chemicals into bands based on their potential toxicity and to establish a target airborne concentration range.[3][8] It is recommended to consult with your institution's EHS department to determine if this approach is appropriate and to establish an internal control limit for handling this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation for aryl bromides like this compound. This protocol is adapted from procedures for structurally similar compounds and should be optimized for the specific substrates and conditions used.[8]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Degassed solvent (e.g., Toluene/Water 4:1 v/v)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Operational and Disposal Plans
Handling Workflow:
Caption: Workflow for Handling this compound
Disposal Plan:
This compound and any materials contaminated with it should be disposed of as hazardous chemical waste.
-
Waste Segregation: Due to the presence of bromine, this compound is classified as halogenated organic waste. Do not mix it with non-halogenated waste streams.
-
Containerization: Collect all waste (solid and liquid) in a designated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical and any solvents used.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Contaminated Materials: All disposables that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a separate, clearly labeled container for solid hazardous waste.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with a complete and accurate description of the waste.
-
Environmental Protection: Do not dispose of this compound down the drain or in regular trash. Prevent any release into the environment.
References
- 1. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. restoredcdc.org [restoredcdc.org]
- 3. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. ftp.cdc.gov [ftp.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. ecetoc.org [ecetoc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
